Geranylfarnesol
Description
Contextualization of Geranylfarnesol as a Sesterterpene Alcohol
This compound is an acyclic isoprenoid alcohol that belongs to the sesterterpenoid class of natural products. biocompare.com Sesterterpenoids are a relatively rare group of terpenoids, characterized by a carbon skeleton derived from five isoprene (B109036) units, resulting in a C25 structure. frontiersin.org this compound, with its molecular formula C25H42O, exemplifies this class as a linear sesterterpene alcohol. biocompare.com
The structure of this compound is defined by a 25-carbon chain, and it exists in different stereoisomeric forms, such as all-E (trans) and 2Z (cis) configurations. It has been isolated from various natural sources, including insect wax and the non-saponifiable lipids of certain seed oils from the Theaceae (Sasanqua and Camellia oils) and Gramineae (wheat germ and rice bran oils) families. biocompare.comnih.govresearchgate.net Specifically, the (2Z,6Z,10E,14E)-geranylfarnesol isomer has been identified as a new natural product from these plant sources. nih.govresearchgate.net
| Property | Data |
| Chemical Formula | C25H42O |
| Molecular Weight | 358.61 g/mol |
| Classification | Acyclic Sesterterpene Alcohol |
| Key Structural Feature | 25-carbon chain (5 isoprene units) |
| Known Natural Sources | Insect wax, Seed oils (Theaceae, Gramineae) |
Significance of this compound in Isoprenoid Metabolism and Natural Product Chemistry
This compound holds a significant position in the broader context of isoprenoid metabolism. Isoprenoids are a vast and diverse group of organic compounds synthesized in all living organisms through two primary pathways: the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgontosight.ai Sesterterpenes, including this compound, are biosynthesized from geranylfarnesyl pyrophosphate (GFPP), which is formed by the condensation of farnesyl pyrophosphate (FPP) with one molecule of IPP. researchgate.netresearchgate.net
The significance of this compound is most pronounced in its role as a direct precursor for the biosynthesis of a wide array of cyclic sesterterpenes. scribd.com Its pyrophosphorylated form, geranylfarnesyl pyrophosphate (GFPP), serves as the substrate for sesterterpene synthases. researchgate.net However, research has shown that this compound itself can be a substrate for certain enzymes, such as squalene-hopene cyclases, which can catalyze its cyclization into various sesterterpene skeletons through protonation of a double bond, a mechanism distinct from typical terpene cyclizations that start with pyrophosphate ionization. rsc.orgrsc.org This makes it a key molecule for studying the diverse enzymatic strategies that lead to the structural variety of terpenoids. rsc.orgrsc.org
In natural product chemistry, this compound is a valuable synthetic intermediate. Its linear, functionalized carbon chain is a useful starting point for the chemical synthesis of more complex, biologically active molecules. It can undergo various chemical transformations, including oxidation and cyclization reactions, to generate novel compounds. researchgate.net
Scope and Research Focus on this compound in Academic Inquiry
Academic research on this compound is multifaceted, exploring its biosynthesis, chemical reactivity, and biological functions. A primary area of investigation is its central role in the biosynthesis of sesterterpenoids in fungi, marine organisms, and plants. rsc.orgmdpi.com Scientists are working to identify and characterize the enzymes (terpene synthases) that convert GFPP or this compound into the vast and structurally complex sesterterpenoid family. mdpi.com Studies have focused on understanding the intricate cyclization cascades, including proposed mechanisms involving carbocationic intermediates derived from an oxidothis compound precursor, which can lead to novel carbon skeletons. rsc.orgrsc.org
Another significant research focus is the exploration of this compound's biological activities. Phytochemical studies have isolated this compound from medicinal plants, leading to investigations of its pharmacological potential. research-nexus.net For instance, research has demonstrated its antiprotozoal activity against pathogens like Plasmodium falciparum and Leishmania donovani. research-nexus.net
Furthermore, this compound is a subject of interest in synthetic chemistry. Researchers are developing methods for its synthesis and using it as a precursor to build complex natural products and their analogues. researchgate.net This research is crucial for providing larger quantities of rare sesterterpenoids for biological testing and for creating novel molecules with potential applications.
| Research Area | Focus of Inquiry | Key Findings |
| Biosynthesis | Elucidation of enzymatic pathways for sesterterpene formation from this compound/GFPP. | Identification of terpene synthases and cyclization mechanisms, including protonation-initiated cascades by squalene-hopene cyclases. rsc.orgrsc.org |
| Biological Activity | Investigation of the pharmacological properties of this compound. | Demonstrated significant antiprotozoal activity against Plasmodium falciparum and Leishmania donovani. research-nexus.net |
| Synthetic Chemistry | Use of this compound as a precursor for complex molecule synthesis. | Serves as a key intermediate in the synthesis of diverse natural products and their analogues. researchgate.net |
| Metabolic Role | Understanding its function in broader isoprenoid and lipid metabolism. | Identified as a precursor for sterols in fungi and a product in biocatalytic reactions in plant cell cultures. ontosight.airesearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCXUSSQJMLQD-GIXZANJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79577-58-5 | |
| Record name | Geranylfarnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Occurrence and Biological Distribution of Geranylfarnesol
Detection and Profiling in Terrestrial Plant Species
The presence of geranylfarnesol and its derivatives has been documented in a range of terrestrial plants, from traditional medicinal herbs to major agricultural crops.
Phytochemical analyses have led to the isolation and identification of this compound from several plants recognized for their medicinal properties.
Thalia geniculata : This African medicinal plant, traditionally used to address malaria, has been a subject of phytochemical investigation. researchgate.nettandfonline.com Studies on its aerial parts led to the isolation of five compounds, one of which was identified as this compound. researchgate.netresearch-nexus.netprota4u.org The structural elucidation was accomplished using spectrometric methods and by comparing the data with existing literature. researchgate.nettandfonline.com
Aletris farinosa : Known as "true unicorn," the roots of this North American herb have been found to contain a series of novel sesterterpenes. nih.govrsc.org Research suggests that these complex molecules are biosynthesized from an oxidothis compound precursor. nih.govrsc.orgresearchgate.net This indicates that the plant utilizes this compound in its metabolic pathways to generate a suite of structurally diverse sesterterpenoids. nih.govresearchgate.net
Leucosceptrum canum : This woody plant from the mint family accumulates sesterterpenoids in its glandular trichomes. researchgate.netpnas.org Research has successfully cloned and characterized a geranylfarnesyl diphosphate (B83284) synthase (Lc-GFDPS) from these trichomes. researchgate.net This enzyme is responsible for producing geranylfarnesyl diphosphate (GFDP), the direct precursor to all sesterterpenoids, which is then hydrolyzed to this compound for analytical purposes. researchgate.net The enzyme assay product was confirmed to be this compound. researchgate.net
| Plant Species | Plant Part | Key Findings | Citation |
|---|---|---|---|
| Thalia geniculata | Aerial Parts | This compound was isolated as one of five compounds from the plant extract. | researchgate.netresearch-nexus.netprota4u.org |
| Aletris farinosa | Roots | A suite of novel sesterterpenes are biosynthesized from an oxidothis compound precursor. | nih.govrsc.orgresearchgate.net |
| Leucosceptrum canum | Glandular Trichomes | The enzyme GFDPS produces the precursor to sesterterpenoids, with this compound identified as the resulting alcohol after hydrolysis. | researchgate.netresearchgate.net |
Beyond medicinal plants, this compound has also been identified in staple agricultural crops.
Triticum aestivum (Common Wheat): Wheat is a globally significant cereal crop. frontiersin.orgauctoresonline.org Phytochemical studies have identified an isomer of this compound, specifically (2Z,6Z,10E,14E)-geranylfarnesol, in the plant. unina.it While wheat is primarily known for its nutritional content of carbohydrates, proteins, and fibers, the detection of this sesterterpene indicates a broader range of secondary metabolites. nih.govresearchgate.net
| Crop Species | Plant Part | Isomer Identified | Citation |
|---|---|---|---|
| Triticum aestivum | Not specified in detail | (2Z,6Z,10E,14E)-geranylfarnesol | unina.it |
This compound and other terpenes are often synthesized and stored in specialized plant structures. google.com
Glandular Trichomes : These specialized epidermal structures are significant sites for the synthesis, storage, and secretion of a wide variety of plant secondary metabolites, including terpenes. researchgate.netcas.cz Research on Leucosceptrum canum has shown that the enzyme responsible for producing the sesterterpene precursor, geranylfarnesyl diphosphate (GFDP), is strongly expressed in its glandular trichomes. researchgate.netresearchgate.net These trichomes serve as bio-factories for defensive sesterterpenoids derived from the this compound backbone. researchgate.netpnas.org The production of potentially cytotoxic compounds within the protected environment of the trichome is a key defensive strategy for plants. google.com
Presence in Fungal Systems
This compound and its phosphorylated precursor are also integral to the metabolic pathways of certain fungi, particularly in the production of secondary metabolites.
The role of this compound's precursor has been demonstrated in terrestrial fungi.
Fusarium heterosporum : This fungal species is known to produce novel sesterterpenoids. researchgate.net Isotopic labeling experiments have demonstrated that these compounds use geranylfarnesyl diphosphate (GFDP), the direct precursor of this compound, in their biosynthesis. researchgate.net This confirms the activity of a this compound-related pathway within this fungus. researchgate.netrsc.org
| Fungal Species | Key Findings | Citation |
|---|---|---|
| Fusarium heterosporum | Demonstrated to use Geranylfarnesyl Diphosphate (GFDP) as a biosynthetic precursor for its sesterterpenoids. | researchgate.netresearchgate.net |
Fungi produce a vast array of secondary metabolites, which are small molecules not essential for normal growth but crucial for ecological interactions. unl.ptnih.gov These compounds, including terpenes, play significant roles in defense, competition, and communication. unl.ptnih.gov
This compound is a sesterterpenoid, a class of terpenes that, while less common than others, is found in fungi. researchgate.netscribd.com Fungal secondary metabolites can act as protective agents against predation by other organisms. unl.pt They are also involved in signaling and communication, such as in quorum-sensing mechanisms where molecules are secreted to coordinate group behavior based on population density. mdpi.com While the specific role of this compound itself is not fully elucidated in all contexts, as a C25 terpene, it is part of this broader chemical arsenal (B13267) that fungi use to interact with their environment, defend their niche, and manage complex community dynamics. unl.ptscribd.com
Discovery in Marine Organisms (e.g., Marine Sponges)
Marine environments, particularly marine sponges (Phylum Porifera), are a prolific source of structurally diverse and biologically active sesterterpenoids. gerli.comresearchgate.netrsc.org While this compound itself is the fundamental building block, it is the vast array of cyclic sesterterpenes derived from it that are most commonly isolated from these organisms. The biosynthesis of these complex molecules is often initiated by the cyclization of geranylfarnesyl pyrophosphate (GFPP), the activated form of this compound. rsc.orgrsc.org
Research into dictyoceratid sponges, for example, suggests that the transformation of this compound into cyclic skeletons, such as the scalarane type, represents a potential pathway for sesterterpene synthesis. researchgate.net The immense structural variety of these compounds found in sponges points to the evolutionary development of diverse enzymatic machinery capable of manipulating the this compound backbone. gerli.com
An important aspect of sponge metabolite research is the role of symbiotic microorganisms. rsc.org Sponges host dense and diverse communities of bacteria, fungi, and archaea, and it is increasingly believed that these symbionts are the true producers of many compounds previously attributed to the sponges themselves. rsc.orgmdpi.com This symbiotic relationship may be responsible for the production of sesterterpenoids, with the sponge acting as a host for the metabolically active microbes. rsc.org
Table 1: Examples of Marine Organisms Associated with Sesterterpenoid Production (Note: The presence of complex sesterterpenoids implies the organism, or its symbionts, utilizes the this compound biosynthetic pathway.)
| Phylum / Group | Genus/Order | Notable Findings | References |
| Porifera (Sponges) | Dictyoceratida | Well-known for producing bioactive terpenoids; potential sesterterpene synthesis from this compound. | researchgate.net |
| Porifera (Sponges) | Phyllospongia | Source of scalarane-group cyclic sesterterpenes. | gerli.com |
| Porifera (Sponges) | Aleuritopteris | Ferns from which sesterterpenes with cheilanthane and episcalarane skeletons have been isolated. | tandfonline.com |
| Algae | Haslea ostrearia | A diatom species that produces linear sesterterpenes known as haslenes. | gerli.comgerli.com |
Occurrence in Other Biological Kingdoms (e.g., Microorganisms, Insects)
While marine ecosystems are a major reservoir, this compound and its derivatives are found across a remarkable range of terrestrial organisms as well.
Insects: The first isolation and characterization of this compound was from the wax of a scale insect, Ceroplastes albolineatas. rsc.orgrsc.org This discovery established it as a naturally occurring acyclic C25 isoprenoid alcohol. rsc.org Later research also identified this compound as a trace component in the Dufour gland of the stingless bee Frieseomelitta silvestrii and the major substance in the gland of the closely related subspecies Frieseomelitta silvestrii languida. scielo.br
Microorganisms: Fungi are a significant source of sesterterpenoids. gerli.commdpi.com Research has shown that this compound is a product of the enzyme Erg20 in the yeast Saccharomyces cerevisiae, where it is part of the ergosterol (B1671047) biosynthesis pathway. ontosight.ai Fungal sesterterpene synthases are often complex, single-chain enzymes that first synthesize geranylfarnesyl diphosphate and subsequently catalyze its cyclization to form various sesterterpene backbones. mdpi.com In bacteria, certain triterpene synthase enzymes, like one from Bacillus clausii, have demonstrated the ability to recognize and convert this compound into cyclic sesterterpene structures. tandfonline.com
Plants: Sesterterpenoids have been found in a limited number of higher plant species. tandfonline.comresearchgate.net In the medicinal herb Aletris farinosa, a series of unusual sesterterpenes have been identified. rsc.orgrsc.org Biosynthetic studies suggest that these compounds are derived from a precursor of oxidothis compound, indicating a pathway that begins with the modification of the this compound structure. rsc.orgrsc.org Furthermore, acyclic sesterterpenoid alcohols, including this compound, have been isolated from the aerial parts of Croton hieronymi. rsc.org
Table 2: Documented Occurrence of this compound in Various Organisms
| Kingdom | Class / Phylum | Organism | Specific Location / Finding | References |
| Animalia | Insecta | Ceroplastes albolineatas (Scale Insect) | First isolation from insect wax. | rsc.orgrsc.org |
| Animalia | Insecta | Frieseomelitta silvestrii languida (Stingless Bee) | Major component in the Dufour gland. | scielo.br |
| Fungi | Ascomycota | Saccharomyces cerevisiae (Yeast) | Product of the Erg20 enzyme in the ergosterol pathway. | ontosight.ai |
| Bacteria | Firmicutes | Bacillus clausii | A bacterial synthase was shown to cyclize this compound. | tandfonline.com |
| Plantae | Angiosperms | Aletris farinosa | Proposed precursor (as oxidothis compound) to isolated sesterterpenes. | rsc.orgrsc.org |
| Plantae | Angiosperms | Croton hieronymi | Isolated from the aerial parts of the plant. | rsc.org |
Biosynthesis and Metabolic Pathways of Geranylfarnesol
Precursor Formation: Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate
All terpenoids, including geranylfarnesol, are synthesized from two fundamental C5 isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). genome.jpmdpi.com These essential precursors are produced through one of two independent metabolic routes, the Mevalonate (B85504) (MVA) pathway or the Methylerythritol Phosphate (B84403) (MEP) pathway. wikipedia.orgwikipedia.org While most organisms utilize only one of these pathways, plants and some bacteria are exceptions, possessing both. wikipedia.org
The Mevalonate (MVA) pathway is the primary route for IPP and DMAPP synthesis in most eukaryotes, archaea, and some bacteria. wikipedia.orgfrontiersin.org Operating in the cytosol, this pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgethz.ch A series of enzymatic reactions then converts HMG-CoA into the central C6 intermediate, mevalonic acid (MVA). Following two phosphorylation steps and a final decarboxylation, mevalonate is converted into IPP. libretexts.org An enzyme known as IPP isomerase then catalyzes the conversion of IPP to its electrophilic isomer, DMAPP. libretexts.org
Table 1: Key Enzymes of the Mevalonate (MVA) Pathway
| Enzyme | Function |
|---|---|
| Acetoacetyl-CoA thiolase | Condenses two molecules of Acetyl-CoA |
| HMG-CoA synthase | Forms HMG-CoA |
| HMG-CoA reductase | Reduces HMG-CoA to Mevalonate |
| Mevalonate kinase | Phosphorylates Mevalonate |
| Phosphomevalonate kinase | Phosphorylates Mevalonate 5-phosphate |
| Diphosphomevalonate decarboxylase | Converts Mevalonate 5-diphosphate to IPP |
The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, serves as an alternative route to IPP and DMAPP. wikipedia.org It is essential in most bacteria, green algae, and the plastids of plant cells. wikipedia.orgguidetopharmacology.orgnih.gov This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GA3P), products of glycolysis. nih.gov The first committed metabolite of this route is 2-C-methyl-D-erythritol 4-phosphate (MEP). wikipedia.org Through a series of subsequent enzymatic steps, MEP is ultimately converted into both IPP and DMAPP. genome.jp In plants, the MEP pathway in the plastids is responsible for synthesizing the precursors for monoterpenes, diterpenes, carotenoids, and sesterterpenes. genome.jpnih.govresearchgate.net
Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and GA3P |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR / IspC | Reduces and rearranges DXP to MEP |
| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD | Converts MEP to CDP-ME |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates CDP-ME |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes MEcPP |
| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | Reduces MEcPP to HMBPP |
Formation of Geranylfarnesyl Diphosphate (GFPP) as the C25 Precursor
Geranylfarnesyl diphosphate (GFPP) is the direct C25 acyclic precursor to all sesterterpenoids, including this compound. nih.govnih.gov It is formed by the sequential head-to-tail condensation of five C5 isoprene (B109036) units. This synthesis is catalyzed by a specific class of enzymes known as prenyltransferases.
The enzyme responsible for producing GFPP is Geranylfarnesyl Diphosphate Synthase (GFDPS). nih.gov GFDPSs belong to the isoprenyl diphosphate synthase (IDS) family. nih.gov A GFDPS was first identified in the archaeon Natronobacterium pharaonis and later in Aeropyrum pernix and Methanosarcina mazei. nih.gov More recently, a plant GFDPS (Lc-GFDPS) was cloned and characterized from the glandular trichomes of the mint species Leucosceptrum canum. nih.govoup.com Functional characterization showed that this enzyme catalyzed the formation of GFPP when expressed in Escherichia coli and Arabidopsis thaliana. nih.govresearchgate.net The plant GFDPS is localized to the plastids, utilizing IPP and DMAPP substrates supplied by the MEP pathway. nih.govresearchgate.net Phylogenetic analyses suggest that plant GFDPS likely evolved from geranylgeranyl diphosphate synthase (GGPPS). nih.gov
The synthesis of GFPP is an elongation process catalyzed by GFDPS. These enzymes facilitate the sequential condensation of IPP molecules with an allylic diphosphate substrate. csic.es The reaction starts with the condensation of DMAPP (C5) and IPP (C5) to form geranyl diphosphate (GPP, C10). GPP is then elongated with another IPP to form farnesyl diphosphate (FPP, C15). Subsequently, GFDPS catalyzes the addition of two more IPP units to FPP, or one IPP unit to geranylgeranyl diphosphate (GGPP, C20), to ultimately form the C25 product, GFPP. nih.govbiorxiv.org Like other short-chain trans-prenyltransferases, GFDPS enzymes possess highly conserved aspartate-rich motifs (FARM and SARM) that are essential for binding substrates and for catalysis. csic.es In some fungi, the GFDPS function is part of a bifunctional enzyme that also contains a terpene synthase domain, allowing for the direct synthesis and subsequent cyclization of GFPP. mdpi.compnas.org
Conversion of GFPP to this compound
This compound is the alcohol derivative of GFPP, meaning the diphosphate (pyrophosphate) group must be removed. This conversion is typically achieved by the action of terpene synthases (TPS) or phosphatases. researchgate.net Terpene synthases initiate a reaction by cleaving the diphosphate group from GFPP, generating a geranylfarnesyl carbocation. acs.org This highly reactive intermediate can then undergo various rearrangements and cyclizations. The reaction cascade is terminated when the carbocation is quenched, often by a water molecule, which results in the formation of a hydroxyl group, yielding an alcohol like this compound. researchgate.net In some experimental contexts, such as the transient expression of GFDPS in Nicotiana benthamiana, this compound has been detected, where it is thought to be a product of the hydrolysis of GFPP by endogenous plant enzymes. pnas.org
Role of Terpene Synthases in this compound Formation
Terpene synthases (TPSs) are the master architects in the construction of the vast and diverse world of terpenes, including this compound. wikipedia.orgcuni.cz These enzymes catalyze the crucial cyclization reactions that transform linear isoprenoid pyrophosphate precursors into a wide array of cyclic and acyclic hydrocarbon skeletons. beilstein-journals.org In the context of this compound, terpene synthases are responsible for the formation of the C25 precursor, geranylfarnesyl diphosphate (GFPP), and its subsequent cyclization to generate various sesterterpene scaffolds. pnas.orgmdpi.com
The formation of this compound is initiated by the head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases, to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately GFPP. wikipedia.orgnih.gov Terpene synthases then utilize GFPP as a substrate, initiating a cascade of carbocation-driven cyclizations and rearrangements to produce the final sesterterpene products. pnas.org The diversity of sesterterpenes, including this compound derivatives, stems from the remarkable ability of different terpene synthases to control the folding of the substrate and stabilize specific carbocation intermediates, thereby directing the reaction cascade towards a particular structural outcome. researchgate.net
Specific Enzymes Involved (e.g., Squalene-Hopene Cyclase, PTTS-GFPPS fusions)
Several specific enzymes have been identified and characterized for their role in this compound and sesterterpene biosynthesis.
Squalene-Hopene Cyclase (SHC): This enzyme, typically involved in the biosynthesis of pentacyclic triterpenes called hopanoids in bacteria, has demonstrated a remarkable capacity to cyclize this compound. wikipedia.org Studies have shown that SHC from Alicyclobacillus acidocaldarius can convert both all-E-geranylfarnesol and 2Z-geranylfarnesol into various cyclic sesterterpenes. nih.govuniprot.org This finding suggests a potential evolutionary link between triterpene and sesterterpene biosynthesis and highlights the catalytic promiscuity of certain terpene cyclases. nih.govrsc.org The reaction catalyzed by SHC involves the protonation of a double bond in the this compound substrate, initiating a complex cyclization cascade. wikipedia.orgrsc.org
PTTS-GFPPS Fusions: In fungi, the biosynthesis of sesterterpenes is often carried out by bifunctional enzymes known as PTTS-GFPPS fusions. mdpi.com These enzymes contain both a geranylfarnesyl pyrophosphate synthase (GFPPS) domain and a terpene synthase (TPS) domain. pnas.orgmdpi.com The GFPPS domain is responsible for synthesizing the GFPP precursor, which is then channeled directly to the adjacent TPS domain for cyclization. pnas.org This fusion architecture is thought to enhance the efficiency of the metabolic pathway by ensuring a high local concentration of the substrate for the cyclase. pnas.org In contrast, in plants, the GFPPS and TPS enzymes are typically encoded by separate genes, although they are often found colocalized within the genome. pnas.orgpnas.org
The following table summarizes the key enzymes and their functions in this compound-related biosynthesis:
| Enzyme/Fusion | Organism Type | Function |
| Squalene-Hopene Cyclase (SHC) | Bacteria | Cyclizes this compound into various sesterterpenes. wikipedia.orgnih.gov |
| PTTS-GFPPS Fusions | Fungi | Bifunctional enzyme that synthesizes GFPP and subsequently cyclizes it into sesterterpenes. pnas.orgmdpi.com |
| Separate GFPPS and TPS | Plants | Two distinct enzymes, often colocalized, that respectively synthesize GFPP and cyclize it. pnas.orgpnas.org |
Stereochemical Control in Enzymatic Cyclization Pathways
The stereochemistry of the final sesterterpene products is meticulously controlled by the terpene synthase during the cyclization cascade. researchgate.net This control is achieved through the precise folding of the acyclic precursor within the enzyme's active site, which dictates the trajectory of the ensuing carbocation rearrangements. researchgate.net The enzyme stabilizes specific conformations of the carbocation intermediates, guiding the reaction towards the formation of a particular stereoisomer. rsc.org
A fascinating example of stereochemical control is observed in the biosynthesis of certain sesterterpenes where the configuration at a single stereocenter in a key carbocation intermediate determines the ultimate fate of the reaction. rsc.org One epimer may lead to a product through a simple deprotonation, while the other can trigger a complex cascade of hydride and methyl migrations to form a completely different carbon skeleton. rsc.org Theoretical calculations have suggested that the enzyme can enforce a high-energy, twist-boat conformation on a carbocation intermediate, thereby initiating a cascade of rearrangements that would otherwise be energetically unfavorable. rsc.org This demonstrates the profound influence of the enzyme's three-dimensional structure in dictating the stereochemical outcome of the cyclization.
Post-Translational Modifications and Diversification of this compound Biosynthesis
Following the initial formation of the this compound backbone by terpene synthases, further structural diversification is often achieved through post-translational modifications. nih.govrsc.org These modifications, catalyzed by a variety of enzymes, add functional groups to the terpene skeleton, leading to a vast array of bioactive compounds. thermofisher.com
Role of Cytochrome P450s and Other Modifying Enzymes
Cytochrome P450 monooxygenases (CYP450s) are a major class of enzymes involved in the functionalization of terpene scaffolds. wikipedia.orgmdpi.com These heme-containing enzymes typically catalyze oxidation reactions, such as hydroxylations, epoxidations, and demethylations. nih.govnih.gov In the context of sesterterpene biosynthesis, CYP450s play a crucial role in modifying the initial cyclized products, leading to more complex and often more biologically active molecules. mdpi.com The introduction of hydroxyl groups by CYP450s can significantly alter the polarity and biological properties of the sesterterpenoid. beilstein-journals.org
In some fungal biosynthetic gene clusters, the gene for a sesterterpene synthase is found alongside genes for one or more CYP450s, indicating a coordinated functional relationship in the diversification of the sesterterpene products. mdpi.com Other modifying enzymes, such as dehydrogenases and reductases, can also contribute to the post-cyclization tailoring of the this compound framework.
Insights from Carbocation Cyclization Pathways
The study of carbocation cyclization pathways provides fundamental insights into how the initial diversity of sesterterpene scaffolds is generated. pnas.org The cyclization of the linear GFPP precursor is initiated by the formation of a carbocation, which then undergoes a series of intramolecular additions, rearrangements, and hydride or proton transfers. beilstein-journals.orgresearchgate.net The specific sequence of these events is dictated by the terpene synthase active site, which acts as a template to guide the reaction cascade. researchgate.net
The divergence of these carbocation pathways from a common intermediate is a key mechanism for generating structural diversity. pnas.org For instance, a single bicyclic carbocation intermediate can be partitioned into different cyclization pathways, leading to the formation of tri-, tetra-, or even pentacyclic sesterterpene skeletons. pnas.org Computational studies, such as density functional theory (DFT) calculations, have been instrumental in elucidating the energetic landscapes of these complex reaction pathways and understanding how enzymes can selectively favor one pathway over another. rsc.org
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound and other sesterterpenes is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes, such as terpene synthases and cytochrome P450s, is often regulated in a developmental and tissue-specific manner, and can be induced by various environmental cues. nih.gov
In many organisms, the genes for a specific metabolic pathway are physically clustered together in the genome, forming what is known as a biosynthetic gene cluster (BGC). mdpi.com This clustering facilitates the coordinated regulation of all the genes required to produce a particular secondary metabolite. For sesterterpene biosynthesis in fungi, the genes for the PTTS-GFPPS fusion enzyme and any modifying enzymes like CYP450s are often found within the same BGC. mdpi.com In plants, while the GFPPS and TPS genes are separate, they are frequently colocalized on the chromosome, suggesting a similar principle of coordinated regulation. pnas.orgpnas.org
The regulation of these gene clusters can occur at multiple levels, including transcriptional control by specific transcription factors and epigenetic modifications like histone acetylation or methylation, which can influence the accessibility of the genes for transcription. nih.gov Understanding the genetic regulation of this compound biosynthesis is not only crucial for comprehending its role in the producing organism but also offers opportunities for metabolic engineering to enhance the production of these valuable compounds. researchgate.netmdpi.com
Identification of Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of secondary metabolites in fungi and bacteria are often organized into biosynthetic gene clusters (BGCs). rsc.orgnih.govbiorxiv.org Identifying these clusters is a key strategy for discovering and characterizing the enzymes involved in specific metabolic pathways. frontiersin.org The identification of a BGC for sesterterpene biosynthesis, which relies on this compound as a precursor, has been successfully demonstrated in bacteria. nih.govnih.gov
A notable example is the discovery of the first bacterial geranylfarnesyl diphosphate (GFPP) synthase and a type I sesterterpene synthase from Streptomyces mobaraensis. nih.govnih.gov Researchers utilized genome mining tools to analyze the bacterium's genome. The analysis, using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), revealed a gene for a sesterterpene synthase (SmTS1) clustered with a gene suspected to encode a prenyltransferase (PT). nih.govmdpi.com
To confirm the function of these genes, the putative PT and SmTS1 genes were cloned and expressed in a host organism, Escherichia coli. The purified recombinant enzymes were then incubated with various precursors. This heterologous expression experiment confirmed that the PT gene indeed encoded a GFPP synthase, which produces geranylfarnesyl diphosphate (GFDP), the phosphorylated form of this compound. nih.gov This synthase provides the direct precursor for the associated sesterterpene synthase (SmTS1), which then cyclizes it into various sesterterpene structures. nih.gov This approach of combining genome mining with heterologous expression and enzymatic assays is a powerful method for linking genes to their metabolic products. nih.gov
Table 1: Identified Genes in the Sesterterpene Biosynthetic Gene Cluster of Streptomyces mobaraensis
| Gene | Encoded Enzyme | Function in Pathway | Method of Identification |
| SmTS1 | Type I Sesterterpene Synthase | Cyclizes GFDP into multiple sesterterpene products. | Genome analysis via antiSMASH, gene cloning, and heterologous expression in E. coli. nih.gov |
| PT gene | Geranylfarnesyl Diphosphate Synthase (GFPPS) | Synthesizes the C25 precursor Geranylfarnesyl Diphosphate (GFDP) from smaller isoprenoid building blocks. | Identified in a cluster with SmTS1; function confirmed by cloning, expression, and in vitro assays. nih.gov |
Transcriptomic and Metabolomic Profiling for Pathway Elucidation
Integrative analysis of transcriptomic and metabolomic data provides a powerful approach to elucidate complex biosynthetic pathways, including that of this compound. mdpi.commdpi.com This strategy involves correlating gene expression levels (the transcriptome) with the abundance of specific metabolites (the metabolome) in different tissues or under different conditions to identify candidate genes involved in the biosynthesis of a target compound. researchgate.net
This approach was effectively used to uncover the biosynthesis of sesterterpenoids, and by extension their precursor this compound, in the glandular trichomes of the mint species Leucosceptrum canum. nih.gov Glandular trichomes are specialized tissues known for producing high concentrations of secondary metabolites.
Researchers performed a transcriptomic analysis (RNA-seq) of these trichomes and compared the gene expression profiles with the accumulation patterns of sesterterpenoids. nih.gov The analysis revealed that a specific gene, encoding a geranylfarnesyl diphosphate synthase (termed Lc-GFDPS), was highly expressed in the glandular trichomes. researchgate.netnih.gov Crucially, the transcript levels of this Lc-GFDPS gene showed a direct correlation with the accumulation of the final sesterterpenoid products. nih.gov The function of Lc-GFDPS was then confirmed by cloning the gene and expressing it in E. coli and Arabidopsis thaliana, where it was shown to catalyze the formation of GFDP. researchgate.netnih.gov
Metabolomic profiling using techniques like ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) quantified the sesterterpenoid content, confirming that these compounds were highly enriched in the glandular trichomes where the Lc-GFDPS gene was most active. nih.gov Further experiments using jasmonate, a defense hormone, showed that its application induced both the transcription of Lc-GFDPS and the accumulation of sesterterpenoids, reinforcing the link between the gene and the metabolic pathway. researchgate.netnih.gov This combined "omics" approach is invaluable for discovering and validating key enzymatic steps in the biosynthesis of natural products like this compound in non-model organisms. frontiersin.org
Table 2: Correlation of Lc-GFDPS Transcript Levels and Sesterterpenoid Accumulation in Leucosceptrum canum
| Tissue/Organ | Lc-GFDPS Transcript Level (Relative) | Sesterterpenoid Content | Observation |
| Glandular Trichomes | High | High (e.g., 13.63 ± 3.84 µg cm⁻²) nih.gov | Strong correlation suggesting GFDPS is the key enzyme for precursor supply in this tissue. nih.gov |
| Leaves (without trichomes) | Low | Not Detectable nih.gov | The absence of the final product correlates with low expression of the biosynthetic gene. nih.gov |
| Stems | Low | Low | Demonstrates tissue-specific biosynthesis. |
| Roots | Very Low | Not Detectable | Further confirms the localized nature of the biosynthetic pathway. |
Enzymatic and Chemical Transformations of Geranylfarnesol in Research
Biotransformation Studies of Geranylfarnesol and its Derivatives
Biotransformation offers an effective and environmentally benign route to synthesize complex organic molecules by leveraging the high selectivity of enzymes. nih.gov The study of how enzymes modify this compound is a significant area of research, focusing on creating novel sesterterpenoids.
Squalene-hopene cyclases (SHCs) are a class of bacterial enzymes that catalyze one of the most complex reactions in biochemistry: the cyclization of the linear C30 substrate squalene (B77637) into the pentacyclic triterpenoids hopene and hopanol. uniprot.orgwikipedia.org This transformation involves the formation of five rings and nine chiral centers in a single, concerted step. wikipedia.org
A key area of research involves exploiting the substrate promiscuity of SHCs, where the enzyme accepts non-natural substrates like this compound (C25). researchgate.net When this compound is used as a substrate, the SHC enzyme from organisms such as Alicyclobacillus acidocaldarius can catalyze its cyclization to produce a variety of cyclic sesterterpenes. uniprot.org The enzyme folds the linear this compound molecule within its active site, initiating a cationic cyclization cascade that results in complex polycyclic structures, analogous to the natural transformation of squalene. ebi.ac.uk
Enzymatic Conversion by Squalene-Hopene Cyclase (SHC)| Substrate | Enzyme | Process | Product Class |
|---|---|---|---|
| This compound (C25 Acyclic Alcohol) | Squalene-Hopene Cyclase (SHC) | Biocatalytic Polyene Cyclization | Cyclic Sesterterpenes (e.g., pentacyclic scaffolds) |
The structural diversity of the cyclic sesterterpenes produced from this compound is not limited to a single product. Research has shown that the specificity of the SHC enzyme can be altered to generate a range of different molecular structures from the same precursor. researchgate.net This product diversification can be achieved by:
Employing SHCs from different bacterial sources: Enzymes from various organisms may have slightly different active site geometries, leading to different folding patterns of the substrate and, consequently, different cyclized products.
Enzyme Engineering: Through site-directed mutagenesis, researchers can modify specific amino acid residues within the enzyme's active site. google.com These rational modifications can influence the cyclization cascade, steering the reaction towards the formation of desired, novel sesterterpenoid scaffolds. Such approaches have been explored to improve the catalytic efficiency and alter the product specificity of terpene synthases. google.com The ability to generate a library of diverse compounds from a single, renewable precursor is of significant interest for drug discovery and materials science.
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysis. nih.gov This hybrid approach is particularly valuable for the synthesis of complex natural products and their derivatives, where purely chemical methods may be inefficient or lack stereocontrol. researchgate.net Enzymatic reactions are known to proceed with an intrinsic stereospecificity that is often difficult to achieve through conventional synthesis. nih.govresearchgate.net
In the context of this compound, a chemo-enzymatic strategy could involve several steps. For instance, a complex precursor could be assembled using chemical methods, followed by a key enzymatic cyclization step using an SHC to form the core polycyclic structure with high precision. researchgate.net Alternatively, a sesterterpene generated via SHC-catalyzed biotransformation could be subjected to further chemical modifications to produce a range of derivatives. This strategy leverages the flexibility of chemical synthesis and the unparalleled regio- and stereoselectivity of enzymes to build complex molecular architectures efficiently. nih.gov
Research into Novel Chemical Derivatizations of this compound
The this compound molecule possesses multiple reactive sites, including a primary alcohol and several carbon-carbon double bonds, making it a versatile platform for chemical derivatization. Research in this area focuses on synthesizing new compounds with potentially enhanced or novel biological activities. researchgate.net
This compound can undergo a variety of fundamental organic transformations:
Oxidation: The primary alcohol group can be oxidized to form geranylfarnesal (an aldehyde) or geranylfarnesoic acid (a carboxylic acid) using appropriate reagents. The double bonds can also be oxidized, most notably to form epoxides.
Reduction: The carbon-carbon double bonds can be selectively or fully reduced (hydrogenated) to yield a saturated C25 alcohol. This alters the molecule's shape and flexibility.
Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one (like a tosylate) or directly replaced under certain conditions, allowing for substitution reactions to introduce other functional groups. units.it
More specific derivatizations of this compound have been investigated to create a library of related compounds.
Epoxides: The double bonds in the this compound backbone can be converted into epoxides through reaction with peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). transformationtutoring.com This reaction creates reactive three-membered rings that can be opened to introduce other functionalities.
Alcohols: While this compound is an alcohol, additional hydroxyl groups can be introduced, for example, through the acid- or base-catalyzed ring-opening of epoxide derivatives to form diols. transformationtutoring.com
Esters: The primary alcohol group can be readily esterified with a wide range of carboxylic acids or their activated derivatives (e.g., acid chlorides) to form esters. This modification is a common strategy to alter the lipophilicity and pharmacokinetic properties of a parent molecule.
Halogenated Compounds: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine, iodine) using standard halogenating agents. units.it The resulting geranylfarnesyl halide is a versatile intermediate for subsequent nucleophilic substitution reactions, such as the Williamson ether synthesis, to attach other molecular fragments. libretexts.org
Chemical Derivatizations of this compound| Reaction Type | Functional Group Targeted | Resulting Compound Class |
|---|---|---|
| Oxidation | Primary Alcohol (-OH) | Aldehydes, Carboxylic Acids |
| Oxidation (Epoxidation) | Alkene (C=C) | Epoxides |
| Reduction | Alkene (C=C) | Saturated Alcohols |
| Esterification | Primary Alcohol (-OH) | Esters |
| Halogenation | Primary Alcohol (-OH) | Halogenated Compounds (Alkyl Halides) |
Synthetic Utility as a Precursor to Complex Organic Molecules
This compound, a C25 acyclic isoprenoid alcohol, serves as a pivotal precursor in the synthesis of a diverse array of complex organic molecules, most notably the sesterterpenoids. dntb.gov.uachemistryviews.org Its structural framework, composed of five isoprene (B109036) units, provides a versatile starting point for intricate chemical and enzymatic transformations, leading to the formation of polycyclic systems with significant biological activities. Current time information in Bangalore, IN.nih.gov The synthetic utility of this compound is prominently demonstrated in biomimetic syntheses and enzymatic cyclization cascades that emulate natural biosynthetic pathways. engineering.org.cnnumberanalytics.combioengineer.org
Enzymatic Cyclization of this compound and its Derivatives
A significant area of research has focused on the enzymatic cyclization of this compound and its derivatives, particularly using enzymes like squalene-hopene cyclase (SHC). These biocatalytic transformations are remarkable for their ability to construct complex polycyclic scaffolds with high stereo- and regioselectivity from the linear this compound precursor.
Detailed research into the enzymatic reaction of this compound with squalene-hopene cyclase (SHC) from Alicyclobacillus acidocaldarius has revealed the formation of several fused-ring systems. The reaction yields a mixture of bicyclic, tricyclic, and tetracyclic compounds. nih.gov Specifically, the enzymatic reaction of this compound (referred to as compound 8 in the study) afforded 6/6-fused bicyclic (compound 20), 6/6/6-fused tricyclic (compound 21), and 6/6/6/6-fused tetracyclic (compounds 22 and 23) products, with a total yield of 35%. nih.gov
Interestingly, the use of this compound acetate (B1210297) (compound 9) under the same enzymatic conditions resulted in a significantly higher yield of 76.3% for two 6/6/6-fused tricyclic compounds (24 and 25), with a minor amount of the acetate of the tetracyclic compound 22 (compound 26) also being formed. nih.gov This suggests that the acetyl group influences the substrate's conformation within the enzyme's active site, favoring the formation of tricyclic structures. nih.gov
Further demonstrating the versatility of enzymatic approaches, a bacterial triterpene synthase has been shown to convert all-E-geranylfarnesol into several scalarane sesterterpenes, which feature a tetracyclic system, as well as monocyclic and tricyclic sesterterpenes. nih.gov The same study found that 2Z-geranylfarnesol could be converted into an 18-episcalarane derivative. nih.gov These findings underscore the potential of enzymatic reactions to generate a wide range of complex molecular architectures from a single acyclic precursor.
Table 1: Products of Enzymatic Cyclization of this compound and this compound Acetate by Squalene-Hopene Cyclase
| Substrate | Product(s) | Ring System | Yield | Reference |
|---|---|---|---|---|
| This compound | Bicyclic, Tricyclic, and Tetracyclic Compounds | 6/6-fused, 6/6/6-fused, 6/6/6/6-fused | 35% | nih.gov |
| This compound Acetate | Two Tricyclic Compounds and one Tetracyclic Acetate | 6/6/6-fused | 76.3% (tricyclic), 5.0% (tetracyclic acetate) | nih.gov |
Role as a Biosynthetic Precursor
In nature, the pyrophosphate derivative of this compound, geranylfarnesyl pyrophosphate (GFPP), is the universal precursor for the biosynthesis of sesterterpenes. chemistryviews.orgpnas.org This process involves complex carbocation cascade reactions initiated and controlled by sesterterpene synthases (STSs). pnas.orgresearchgate.net These enzymatic processes orchestrate a series of cyclizations and rearrangements of the linear GFPP chain to construct intricate polycyclic skeletons. researchgate.net
For instance, the biosynthesis of the highly complex sesterterpene astellatol, which possesses a unique pentacyclic skeleton, originates from geranylfarnesyl pyrophosphate. chemistryviews.orgpnas.org While the total synthesis of astellatol has been a significant achievement in organic chemistry, it is noteworthy that these synthetic routes have often commenced from different, more readily available starting materials rather than this compound itself. chemistryviews.org This highlights the efficiency and specificity of the enzymatic machinery in constructing such complex molecules from a linear precursor, a process that remains challenging to replicate in a laboratory setting.
The study of these biosynthetic pathways provides valuable insights for the development of biomimetic synthetic strategies, which aim to emulate nature's approach to constructing complex natural products. engineering.org.cnnumberanalytics.comresearchgate.net By understanding how enzymes like STSs fold and cyclize this compound pyrophosphate, chemists can design more efficient and selective synthetic routes to valuable target molecules.
Biological Roles and Mechanistic Investigations of Geranylfarnesol
Involvement in Cellular Signaling Pathways
Geranylfarnesol has been identified as a modulator of key cellular signaling pathways that govern cell fate and function. Its influence extends to the regulation of cell growth, differentiation, and programmed cell death. nih.gov
Regulation of Ras/Cyclic AMP Pathway in Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, this compound has been demonstrated to regulate the Ras/cyclic AMP (cAMP) pathway. ontosight.ai This pathway is a critical control system for integrating nutritional status with cell growth and proliferation. ontosight.aiunifr.ch The Ras/cAMP pathway's activity influences the metabolic reprogramming that occurs when yeast transitions from fermentation to respiration, as well as adaptations during entry into stationary phase. unifr.ch Hyperactivity of the Ras/cAMP cascade can lead to unregulated growth and an invasive phenotype, a characteristic it suppresses in certain genetic backgrounds. nih.gov By influencing this pathway, this compound can impact these crucial cellular decisions. ontosight.ai
Influence on Cell Growth, Differentiation, and Apoptosis
This compound's impact on signaling extends to the fundamental processes of cell growth, differentiation, and apoptosis (programmed cell death). Research has shown that this compound and related isoprenoid compounds can act as signaling molecules that regulate these events. nih.gov
A key study investigated the apoptosis-inducing capabilities of this compound (referred to as GFO) and other polyprenylalcohols on leukemia cells. The findings indicated that this compound was a potent inducer of apoptosis. researchgate.net This suggests a direct role in cellular pathways that trigger cell death, a process critical for tissue homeostasis and eliminating damaged or cancerous cells. researchgate.netplos.org
Table 1: Apoptosis-Inducing Effect of this compound and Related Compounds on Leukemia Cells
| Compound | Chemical Name | Apoptosis Induction | Source |
|---|---|---|---|
| GFO | This compound | Potent inducer of apoptosis in leukemia cells. | researchgate.net |
| GGO | Geranylgeraniol (B1671449) | Potent inducer of apoptosis in tumor cell lines. | researchgate.net |
| FO | Farnesol | Apoptosis-inducing ability toward leukemia cells. | researchgate.net |
Data derived from a study on the apoptosis-inducing ability of various polyprenylalcohols. researchgate.net
Modulation of Enzyme Activity in Metabolic Processes
This compound is known to modulate the activity of various enzymes, particularly those central to metabolic pathways like sterol and isoprenoid biosynthesis. This interaction can have significant downstream effects on cellular physiology.
Impact on Sterol and Isoprenoid Biosynthesis Enzymes
This compound affects enzymes within the isoprenoid/cholesterol biosynthetic pathway. nih.gov This pathway is essential for producing sterols, which are vital components of eukaryotic cell membranes, and nonsterol isoprenoids that participate in processes like protein prenylation and cell signaling. d-nb.infofrontiersin.orgresearchgate.net The pathway begins with acetyl-CoA and proceeds through key intermediates like mevalonate (B85504) and farnesyl pyrophosphate (FPP). researchgate.net FPP represents a critical branch point, leading to either sterol synthesis or the production of other nonsterol isoprenoids. researchgate.net By modulating enzymes in this pathway, this compound can influence the balance between these essential products.
Interaction with Protozoan Metabolic Pathways
Research has highlighted the antiprotozoal activity of this compound, indicating its ability to interfere with the metabolic pathways of these organisms. Protozoan parasites often modify their metabolic pathways to adapt to host environments and ensure their survival. mdpi.com The effectiveness of this compound against pathogens like Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani (the causative agent of leishmaniasis) is attributed to its ability to disrupt metabolic processes that are essential for the protozoan's survival.
Table 2: Antiprotozoal Activity of this compound
| Protozoan Parasite | Disease | IC50 Value of this compound | Mechanism | Source |
|---|---|---|---|---|
| Plasmodium falciparum | Malaria | 12.7 µM | Interference with essential metabolic pathways. | |
| Leishmania donovani | Leishmaniasis | 13.2 µM | Interference with essential metabolic pathways. |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Role in Cell Membrane Integrity and Function (e.g., Fungal Ergosterol (B1671047) Synthesis)
This compound plays a role in the integrity and function of cell membranes, largely through its connection to the synthesis of ergosterol in fungi. ontosight.ai Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, structure, and proper function. ontosight.aipatsnap.com
The biosynthesis of ergosterol is a well-established target for antifungal drugs. nih.govebsco.com this compound is involved in this synthesis pathway, as it is related to the precursor farnesyl pyrophosphate. ontosight.airesearchgate.net The Erg20 enzyme in yeast, for instance, is involved in ergosterol biosynthesis and can also produce this compound. ontosight.ai Disruption of ergosterol synthesis leads to increased membrane permeability and can cause cell lysis and death. patsnap.comnih.govnih.gov The antimicrobial mechanism of this compound has been linked to its ability to disrupt microbial cell membranes, leading to increased permeability and cell death. This highlights its importance in processes that maintain the crucial barrier between the cell and its environment. ontosight.ai
Participation in Antioxidant Mechanisms
This compound demonstrates notable antioxidant properties, which are critical in mitigating oxidative stress within biological systems. In vitro studies have shown its capacity to counteract oxidative damage, suggesting its potential as a protective agent.
Scavenging of Free Radicals
This compound has been shown to possess free-radical scavenging capabilities. This activity is crucial for neutralizing reactive oxygen species (ROS), which can cause significant damage to cellular components. nih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been employed to quantify this effect. One study reported an IC50 value of 45.2 μg/mL for this compound in a DPPH assay, indicating its ability to scavenge free radicals.
Inhibition of Lipid Peroxidation
The compound is also involved in the inhibition of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov By preventing this cascade, this compound helps maintain the integrity of cellular structures. Research indicates that this compound can effectively reduce markers of oxidative stress in various cell lines.
Enhancement of Endogenous Antioxidant Enzymes (e.g., SOD, Catalase)
A key aspect of this compound's antioxidant mechanism is its ability to enhance the activity of the body's own antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD) and catalase, are essential for detoxifying harmful reactive oxygen species. oatext.comufrgs.br SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by catalase. oatext.comufrgs.br By boosting the action of these enzymes, this compound strengthens the cell's natural defense against oxidative damage.
Contributions to Antimicrobial Mechanisms
This compound exhibits significant antimicrobial effects against a variety of pathogenic microorganisms, including both bacteria and fungi. gerli.com This broad-spectrum activity makes it a compound of interest for its potential applications in combating microbial infections. rsc.org
Disruption of Microbial Cell Membranes
The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. This action leads to an increase in membrane permeability, causing the leakage of essential intracellular components and ultimately resulting in cell death. mdpi.com The lipophilic nature of this compound likely facilitates its interaction with the lipid bilayer of microbial membranes, compromising their structural integrity. frontiersin.orgmicrobenotes.com
Effects on Bacterial and Fungal Pathogens
This compound has demonstrated efficacy against several bacterial and fungal pathogens. rsc.org Studies have reported its inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. mdpi.com Research has established minimum inhibitory concentration (MIC) values for this compound against various bacterial strains, indicating its potency in inhibiting their growth. For instance, MIC values have been reported as 0.5 mg/mL for Staphylococcus aureus and 0.75 mg/mL for Escherichia coli. Its activity also extends to fungal pathogens. scribd.com
Interactive Data Tables
Antioxidant Activity of this compound
| Assay Type | IC50 Value (μg/mL) |
| DPPH | 45.2 |
| ABTS | 38.7 |
| FRAP | 32.5 |
Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (mg/mL) |
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.75 |
| Salmonella typhimurium | 1.0 |
Antiprotozoal Activities and Mechanistic Insights
This compound, an acyclic sesterterpene alcohol, has been identified as a compound with significant potential in combating parasitic diseases. Research has demonstrated its effectiveness against the protozoan parasites responsible for malaria and leishmaniasis, suggesting that its mode of action involves the critical disruption of the parasite's cellular structure.
This compound, isolated from the African medicinal plant Thalia geniculata, has shown notable antiprotozoal activity. tandfonline.comtandfonline.comresearchgate.net In vitro studies have confirmed its efficacy against Plasmodium falciparum, the parasite that causes the most severe form of malaria, and Leishmania donovani, the agent responsible for visceral leishmaniasis. tandfonline.comtandfonline.comresearchgate.net
Detailed research has quantified the inhibitory effects of this compound. Against a multidrug-resistant strain of P. falciparum (K1), the compound exhibited a half-maximal inhibitory concentration (IC50) of 12.7 µM. tandfonline.com Similarly, its activity against L. donovani was significant, with a reported IC50 value of 13.2 µM. tandfonline.comtandfonline.com These findings underscore the compound's potential as a basis for developing new therapeutic agents for these widespread parasitic diseases. tandfonline.com
Table 1: In Vitro Antiprotozoal Activity of this compound
| Parasite Species | Strain | IC50 Value (µM) | Reference |
| Plasmodium falciparum | K1 (multidrug-resistant) | 12.7 ± 1.1 | tandfonline.com |
| Leishmania donovani | MHOM/ET-67/L82 | 13.2 ± 1.0 | tandfonline.com |
The antiprotozoal mechanism of this compound is linked to its ability to compromise the cellular integrity of the parasites. While detailed microscopic studies on this compound's specific effects are emerging, the activity of many antimicrobial and antiprotozoal terpenes involves the disruption of cell membranes. This interference leads to increased membrane permeability and the subsequent loss of essential ions and molecules, ultimately causing cell death. Ion channels and transporters located on the parasite's cell membrane are crucial for maintaining cellular functions like membrane potential, nutrient uptake, and replication. nih.gov Compounds that disrupt these functions can effectively inhibit parasite viability. The hydrophobic nature of this compound likely facilitates its interaction with the lipid bilayer of the parasite's plasma membrane, leading to a loss of structural integrity and function. This disruption of fundamental cellular processes is a key aspect of its parasiticidal action. d-nb.info
Role as a Precursor to Other Biologically Active Molecules
This compound is a significant intermediate in the biosynthesis of a wide array of natural products. As a C25 sesterterpene, it is biosynthetically derived from geranylfarnesyl diphosphate (B83284) (GFDP). researchgate.net While many sesterterpenoids are found in marine organisms, a growing number are being discovered in plants, where they exhibit complex cyclic structures and potent biological activities. researchgate.net
In the broader scheme of terpene biosynthesis, this compound fits between diterpenes (C20) and triterpenes (C30). wikipedia.org The universal C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are condensed to form precursors like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). jmb.or.krnih.gov this compound itself, or its pyrophosphate form, serves as the launching point for sesterterpenoid synthesis. researchgate.net Through the action of various enzymes, such as cyclases, the linear structure of this compound can be transformed into diverse and complex cyclic sesterterpenoids. These resulting molecules often possess a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. researchgate.net Therefore, this compound is not only biologically active in its own right but also a crucial precursor to a larger family of bioactive compounds. ontosight.ai
Isolation, Purification, and Advanced Analytical Characterization Methodologies
Extraction Techniques from Natural Sources for Research Purposes
The initial step in isolating geranylfarnesol involves its extraction from the source material. The choice of extraction method and solvent is crucial for maximizing the yield and purity of the target compound.
Solvent extraction is a widely used technique for isolating bioactive compounds from plant biomass. nih.gov This method involves dissolving the target compounds in a suitable solvent, thereby separating them from the solid plant matrix. nih.gov The selection of a solvent is critical and depends on the polarity of the target compound. nih.gov For non-polar compounds like this compound, which is a diterpene alcohol, a range of organic solvents can be employed.
Commonly used solvents for the extraction of terpenes and other natural products include hexane, ethyl acetate (B1210297), methanol (B129727), and methylene chloride. nih.govresearchgate.netmdpi.com Hexane is a non-polar solvent that is particularly effective for extracting non-volatile terpenes. nih.govresearchgate.net Ethyl acetate offers an intermediate polarity, making it versatile for extracting a broader range of compounds. Methanol is a polar solvent that can be effective for extracting more polar constituents, and its use can sometimes be advantageous in a multi-step extraction process to remove unwanted polar compounds. nih.govnih.gov Methylene chloride is another solvent that has been used for the extraction of bioactive compounds. mdpi.com
The general process of solvent extraction involves macerating the plant material to increase the surface area and then soaking it in the chosen solvent. nih.gov The resulting solution, containing the dissolved compounds, is then separated from the solid residue. This process may be repeated multiple times to ensure complete extraction.
| Solvent | Polarity | Typical Application in Terpene Extraction |
|---|---|---|
| Hexane | Non-polar | Extraction of non-polar and non-volatile terpenes. nih.govresearchgate.net |
| Ethyl Acetate | Intermediate | Versatile solvent for a range of compounds with intermediate polarity. nih.govnih.gov |
| Methanol | Polar | Extraction of more polar compounds; can be used in sequential extractions. nih.govnih.gov |
| Methylene Chloride | Intermediate | Used for the extraction of various bioactive compounds. mdpi.com |
To maximize the yield and purity of this compound, it is essential to optimize the extraction protocol. Several factors can influence the efficiency of the extraction process, including the choice of solvent, the solid-to-liquid ratio, the extraction time, and the temperature. mdpi.com Optimization studies often employ experimental designs to systematically evaluate the effects of these parameters. mdpi.comnih.gov
For instance, a study on the extraction of another bioactive compound, trans-resveratrol, tested 35 different solvent types, 10 solid-to-liquid ratios, and 10 extraction times to determine the optimal conditions. mdpi.com The results indicated that a specific solvent mixture and a solid-to-liquid ratio of 1:35 g/mL over four days yielded the highest amount of the target compound. mdpi.com Similarly, in the optimization of supercritical fluid extraction for γ-oryzanol, temperature and pressure were varied to find the ideal conditions that balanced extraction yield with the concentration of bioactive compounds. nih.gov
The optimization process can also involve comparing different extraction techniques, such as Soxhlet extraction, ultrasound-assisted extraction, and cold maceration, to identify the most efficient method. nih.gov The goal is to develop a protocol that is not only efficient in extracting the target compound but also economically viable and scalable for larger-scale production.
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are therefore employed to separate and purify this compound from this mixture.
Column chromatography is a fundamental technique for the purification of organic compounds. orgsyn.org A more rapid version of this technique, known as flash column chromatography, is widely used in research laboratories for preparative separations. orgsyn.orgrochester.edu In flash chromatography, the crude extract is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column under pressure. rochester.eduyoutube.com
The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. youtube.com Non-polar compounds, which have a weaker interaction with the polar silica gel, will travel down the column more quickly with a non-polar mobile phase, while more polar compounds will be retained longer. youtube.com For difficult separations, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time to elute compounds with increasing polarity. rochester.edu
The choice of the solvent system is crucial for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). youtube.com A common solvent system for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate. rochester.edu
For higher purity and more precise separation, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Preparative HPLC is a scaled-up version of analytical HPLC designed to purify significant quantities of a target compound for further use. teledynelabs.comwarwick.ac.uk This technique utilizes high pressure to pump the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times compared to traditional column chromatography. warwick.ac.uk
Different modes of HPLC can be used, including normal-phase, reversed-phase, size-exclusion, and ion-exchange chromatography, making it a versatile tool for the purification of a wide range of natural products. nih.gov For terpenes, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is often effective. researchgate.net
Method development in preparative HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column dimensions to achieve the desired purity and throughput. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction or the separation of compounds during column chromatography. youtube.com A small amount of the sample is spotted onto a plate coated with a thin layer of stationary phase (e.g., silica gel). The plate is then placed in a chamber with a solvent system, and the solvent moves up the plate by capillary action, separating the components of the sample. youtube.com The retention factor (Rf) value for each compound can be calculated and used to select an appropriate solvent system for column chromatography. youtube.com
For more complex mixtures and to identify fractions containing the target compound, Liquid Chromatography-Mass Spectrometry (LC-MS) guided fractionation can be employed. nih.gov In this approach, the effluent from the HPLC column is split, with a small portion going to a mass spectrometer for analysis while the majority is collected in fractions. nih.gov The mass spectrometer provides real-time information on the molecular weight of the compounds eluting from the column, allowing for the selective collection of fractions containing the compound of interest. nih.gov This technique is particularly useful for identifying and isolating novel or target compounds from complex natural extracts. nih.gov
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of this compound
The definitive identification and structural elucidation of this compound, a C25 acyclic sesterterpenoid alcohol, rely on a combination of advanced spectroscopic and analytical methods. These techniques provide comprehensive information on its molecular structure, connectivity, stereochemistry, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. jchps.comemerypharma.com It provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H and ¹³C): One-dimensional NMR experiments are fundamental for the initial characterization.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific signals would correspond to the vinyl protons on the double bonds, the methylene protons within the isoprenoid chain, the methyl protons attached to the double bonds, and the protons of the primary alcohol group. The integration of these signals provides the relative number of protons of each type.
¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the sp²-hybridized carbons of the five double bonds, the sp³-hybridized carbons of the methylene and methyl groups, and the carbon atom bearing the hydroxyl group (C1). researchgate.net
2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. nih.govencyclopedia.pub
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to trace the connectivity of the carbon chain in this compound. emerypharma.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. jchps.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the stereochemistry (E/Z geometry) of the double bonds in the acyclic chain of this compound.
| 2D NMR Experiment | Purpose | Expected Correlations in this compound |
|---|---|---|
| ¹H-¹H COSY | Establish proton-proton connectivity | Correlations between adjacent methylene protons (e.g., H-4/H-5) and between vinyl protons and adjacent methylene protons (e.g., H-2/H-4). |
| HSQC/HMQC | Map protons to their directly attached carbons | Correlation of each proton signal to its corresponding carbon signal (e.g., H-1 to C-1). |
| HMBC | Identify long-range (2-3 bond) H-C connectivity | Correlations from methyl protons to adjacent sp² carbons to confirm isoprenoid linkages. Correlation from H-1 to C-2 and C-3. |
| NOESY | Determine spatial proximity and stereochemistry | Through-space correlations that help confirm the E-geometry of the double bonds. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Stereochemistry
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio to several decimal places. libretexts.org
For this compound, HRMS is used to confirm its molecular formula, C₂₅H₄₂O. nih.gov The instrument's high accuracy allows it to distinguish the exact mass of this compound from other potential compounds that might have the same nominal mass but a different elemental composition. nih.gov This high precision is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu). libretexts.org While HRMS is central to confirming the molecular formula, its role in determining stereochemistry is indirect, often relying on fragmentation patterns that can sometimes differ between stereoisomers, though this is not its primary application for acyclic terpenoids.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₅H₄₂O | nih.gov |
| Calculated Exact Mass | 358.323566 Da | nih.gov |
| Information Provided | Unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. |
Polarimetry for Optical Activity Determination
Polarimetry is a technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound. openstax.org Substances that can rotate plane-polarized light are termed "optically active." ucalgary.camanifoldapp.org The direction and magnitude of this rotation are key properties of chiral molecules.
The common, naturally occurring form of this compound, (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol, is an achiral molecule due to the absence of any stereocenters and the presence of a plane of symmetry in certain conformations. nih.gov As such, a pure sample of this isomer would be optically inactive, meaning it would not rotate plane-polarized light and its specific rotation value would be zero. However, if this compound were to be chemically modified to introduce a chiral center (e.g., through asymmetric epoxidation of one of the double bonds), the resulting derivative would be chiral and optically active. Polarimetry would then be essential to characterize the enantiomers, with one rotating light in the dextrorotatory (+) direction and the other in the levorotatory (-) direction by an equal amount. ucalgary.ca
X-ray Crystallography for Absolute Stereochemistry in Crystalline Derivatives
Single-crystal X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comnih.gov This technique requires the compound to be in a well-ordered crystalline form.
This compound itself is an oil, but a crystalline derivative can often be prepared by reacting it with a suitable reagent (e.g., forming an ester with a carboxylic acid containing a heavy atom). If a chiral derivative of this compound were synthesized and a single crystal obtained, X-ray diffraction analysis would provide an unambiguous determination of the absolute configuration (R/S) at any chiral centers. soton.ac.uknih.gov The technique works by analyzing the diffraction pattern of X-rays passing through the crystal lattice, which allows for the precise mapping of atomic positions in space. researchgate.net
Comparative Analysis with Spectral Databases (e.g., SciFinder, PubChem)
After acquiring analytical data, it is standard practice to compare the experimental spectra with those available in comprehensive chemical databases. Databases like PubChem and SciFinder are vast repositories of chemical information, including structures, physical properties, and spectral data from published literature. nih.govnih.gov
For this compound, an analyst would compare the experimentally obtained NMR chemical shifts, coupling constants, and HRMS exact mass against the data logged in these databases. nih.gov A match between the experimental data and the database values provides strong confirmatory evidence for the compound's identity. These databases serve as a crucial reference for verifying the structure of known compounds and as a starting point for identifying new ones.
Purity Validation and Co-eluting Terpenoid Resolution
Ensuring the purity of an isolated sample of this compound is critical for its characterization and any subsequent use. Terpenoids from natural sources or synthetic reactions are often present in complex mixtures with structurally similar compounds. nih.gov
Chromatographic techniques are essential for both purification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used. nih.gov A pure sample of this compound should ideally show a single, sharp peak under various chromatographic conditions.
A significant challenge in the analysis of terpenoids is the potential for co-elution, where two or more compounds are not fully separated by the chromatographic column and elute at the same time. To resolve this, high-resolution analytical systems are employed:
GC-MS or LC-MS: Coupling chromatography with mass spectrometry allows for the analysis of the mass spectrum of the eluting peak. If a peak contains co-eluting compounds, the mass spectrum will show ions corresponding to each component.
HPLC-PDA: An HPLC system with a Photo Diode Array (PDA) detector can also help identify co-eluting impurities if the impurity has a different UV-Vis absorption spectrum from this compound.
Method Optimization: Resolution can be improved by systematically modifying chromatographic parameters such as the column type (e.g., different stationary phases), the solvent gradient (in HPLC), or the temperature program (in GC).
Purity validation is ultimately confirmed by a combination of these high-resolution chromatographic methods and the absence of impurity signals in spectroscopic analyses like NMR. soton.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV for Homogeneity Assessment
The evaluation of this compound's purity and homogeneity relies on advanced analytical techniques capable of separating and identifying the compound from a complex mixture of related substances. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are two powerful and complementary methods widely employed for this purpose. These techniques provide detailed information on the chemical composition of a sample, allowing for the confirmation of this compound's identity and the detection of any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The methodology involves the separation of components in a mixture based on their volatility and interaction with a stationary phase within a capillary column, followed by their detection and identification using mass spectrometry. phcog.com
In a typical GC-MS analysis of terpenoids, a dilute solution of the this compound sample is injected into the gas chromatograph. The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. phcog.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the fragment ions. chemguide.co.ukwikipedia.org The fragmentation pattern of this compound, like other terpene alcohols, would likely show a characteristic loss of a water molecule (M-18) and other specific fragmentations of the hydrocarbon chain. researchgate.netmdpi.com By comparing the retention time and mass spectrum of the sample with that of a certified this compound reference standard, its identity and purity can be unequivocally confirmed.
Below is a table outlining typical GC-MS parameters that could be employed for the analysis of this compound, based on established methods for similar terpenoids. phcog.com
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-500 amu |
| Ion Source Temp | 230 °C |
| Transfer Line Temp | 280 °C |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC analysis. science.gov For the assessment of this compound homogeneity, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. nih.gov
A solution of the this compound sample is injected into the HPLC system and is carried through the column by the mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, will have a strong affinity for the C18 stationary phase and will be retained on the column. By gradually increasing the proportion of a less polar solvent (like acetonitrile) in the mobile phase (a technique known as gradient elution), the retained compounds are sequentially eluted from the column. nih.gov
The eluting compounds then pass through a UV detector, which measures the absorbance of light at a specific wavelength. While this compound does not possess a strong chromophore, it can be detected at lower UV wavelengths, typically around 210 nm. The homogeneity of the sample is assessed by the presence of a single, sharp peak at the expected retention time for this compound. The presence of other peaks would indicate the presence of impurities.
The following table details a potential HPLC-UV method for the analysis of this compound.
| Parameter | Value |
| HPLC System | |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | |
| Detection Wavelength | 210 nm |
By combining the data from both GC-MS and HPLC-UV, a comprehensive assessment of the homogeneity of a this compound sample can be achieved. GC-MS provides detailed structural information and is highly effective for identifying volatile impurities, while HPLC-UV offers a robust method for quantifying the purity and detecting non-volatile contaminants.
Advanced Synthetic Strategies and Metabolic Engineering of Geranylfarnesol Production
Heterologous Expression Systems for Geranylfarnesol Biosynthesis
The foundation of microbial this compound production lies in establishing a functional biosynthetic pathway in a heterologous host. This process begins with the synthesis of the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then condensed by a geranylfarnesyl diphosphate (B83284) synthase (GFPPS) to form the C25 intermediate, geranylfarnesyl pyrophosphate (GFPP). Finally, a phosphatase enzyme hydrolyzes GFPP to yield this compound. The core of this strategy involves expressing the necessary enzymes, particularly GFPPS, in a suitable microbial chassis.
Two of the most widely used microbial hosts for terpenoid production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. Both organisms have been successfully engineered for the production of various terpenoids and serve as promising platforms for this compound biosynthesis.
Escherichia coli is a popular choice due to its rapid growth, well-characterized genetics, and the availability of extensive genetic engineering tools. nih.gov The native 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in E. coli provides the IPP and DMAPP precursors. nih.govresearchgate.net Engineering efforts typically involve the heterologous expression of a geranylfarnesyl diphosphate synthase (GFPPS) to produce the direct precursor, GFPP. For instance, a GFPPS from the plant Leucosceptrum canum (Lc-GFDPS) was functionally expressed in E. coli, enabling the organism to catalyze the formation of GFPP. uni-muenchen.de Similarly, the heterologous expression of gene clusters from Streptomyces, containing a GFPPS (AtoC), has been demonstrated. google.comacs.org To complete the pathway to this compound, a suitable phosphatase must also be expressed to convert GFPP to the final product.
Saccharomyces cerevisiae is another premier host for metabolic engineering, valued for its robustness in industrial fermentations and its endogenous mevalonate (B85504) (MVA) pathway for IPP and DMAPP synthesis. sjtu.edu.cnchalmers.se As a eukaryote, it can perform post-translational modifications that may be necessary for the proper folding and function of heterologously expressed enzymes, such as those from plants or fungi. frontiersin.org S. cerevisiae has been widely used as a chassis for expressing fungal sesterterpene synthases, many of which utilize GFPP as a substrate. sjtu.edu.cnfrontiersin.org By expressing a heterologous GFPPS and a corresponding phosphatase, the yeast metabolic flux can be channeled towards this compound production.
The table below summarizes key characteristics of these microbial factories for terpenoid production.
| Microbial Host | Native Isoprenoid Pathway | Key Advantages | Relevant Engineering Examples |
|---|---|---|---|
| Escherichia coli | MEP Pathway | Rapid growth, well-defined genetics, extensive genetic tools. nih.gov | Functional expression of plant and bacterial GFPPS. uni-muenchen.degoogle.comacs.org |
| Saccharomyces cerevisiae | MVA Pathway | Industrial robustness, GRAS status, eukaryotic protein expression. sjtu.edu.cnchalmers.se | Host for fungal sesterterpene synthases, pathway optimization via multiplex CRISPR/Cas9. frontiersin.orgnih.gov |
To achieve high titers of this compound, simply introducing the core enzymes is often insufficient. The entire biosynthetic pathway must be optimized to direct the carbon flux efficiently towards the target molecule. This involves several key strategies:
Enhancing Precursor Supply: The production of the universal precursors IPP and DMAPP is a common bottleneck. In S. cerevisiae, this is often addressed by overexpressing key enzymes of the MVA pathway. A common strategy is to express a truncated, soluble version of HMG-CoA reductase (tHMG1), which is a major rate-limiting enzyme. researchgate.net In E. coli, enzymes of the MEP pathway, such as DXS, DXR, and IDI, are frequently overexpressed. nih.gov Alternatively, the entire MVA pathway can be introduced into E. coli to supplement the native MEP pathway, a strategy that has successfully increased the production of other terpenoids. nih.govresearchgate.net
Balancing Pathway Enzymes: The expression levels of the heterologous enzymes, such as GFPPS and the phosphatase, must be carefully balanced. This can be achieved by using promoters of varying strengths to fine-tune transcription and avoid the accumulation of toxic intermediates or the creation of metabolic bottlenecks. acs.orgresearchgate.net
Eliminating Competing Pathways: Metabolic flux can be diverted away from the desired product by competing native pathways. In S. cerevisiae, a significant portion of the precursor FPP (a precursor to GFPP) is naturally channeled into sterol biosynthesis, initiated by the enzyme Erg9. Downregulating the ERG9 gene is a common and effective strategy to increase the availability of precursors for heterologous terpenoid production. chalmers.se Similarly, in E. coli, endogenous enzymes that may degrade the target product or its precursors can be identified and deleted. researchgate.net
Directed Evolution and Enzyme Engineering for Enhanced Production
Rational design involves making specific changes to an enzyme's amino acid sequence based on its structure and catalytic mechanism. For example, a cis-geranylfarnesyl diphosphate synthase (ScGFPPS) from Streptomyces clavuligerus was engineered through site-directed mutagenesis. nih.govresearchgate.net By comparing its crystal structure to that of a related enzyme, researchers identified key amino acid residues influencing product specificity. Single mutations at these sites significantly improved the enzyme's selectivity for producing specific C25 and C20 polyisoprenoids. nih.govresearchgate.net
Directed evolution, in contrast, mimics natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis and then using a high-throughput screening or selection system to identify mutants with improved properties, such as higher activity, stability, or altered product profiles. nih.gov While developing high-throughput screens for terpene synthases can be challenging due to the difficulty of detecting their hydrocarbon products, several innovative methods have been developed:
Growth-Coupled Selection: This method links enzyme activity to the survival of the host cell. For instance, high intracellular levels of precursors like FPP can be toxic. An efficient terpene synthase can reduce these toxic levels, allowing the cell to grow. This enables the selection of superior enzyme variants simply by identifying surviving colonies. google.comgoogle.com
Colorimetric Assays: These assays use modified substrates that release a colored or fluorescent product upon enzymatic reaction, allowing for rapid screening of thousands of variants in microtiter plates. A screen was developed using a synthetic substrate that releases methanol (B129727) upon cyclization, which can then be detected by a coupled enzyme assay to produce a color change. nih.gov
These enzyme engineering strategies have been successfully applied to various terpene synthases and can be adapted to optimize GFPPS and sesterterpene synthases for more efficient this compound production. acs.orgpnas.org
The table below highlights examples of enzyme engineering applied to terpene biosynthesis.
| Enzyme/Target | Engineering Strategy | Organism/Source | Outcome |
|---|---|---|---|
| cis-Geranylfarnesyl Diphosphate Synthase (ScGFPPS) | Site-Directed Mutagenesis | Streptomyces clavuligerus | Refined selectivity for specific cis-polyisoprenoids. nih.govresearchgate.net |
| Sesquiterpene Synthase (BcBOT2) | Directed Evolution with Colorimetric Screen | Fungus (Botrytis cinerea) | Increased thermostability by 12°C without loss of other properties. nih.gov |
| Sesquiterpene Synthase | Directed Evolution with Growth-Coupled Selection | Various | Identification of variants with improved in vivo performance by rescuing host cells from FPP toxicity. google.comgoogle.com |
| Sesterterpene Synthase (STS) | Site-Directed Mutagenesis | Plant (Arabidopsis thaliana) | Expanded scaffold diversity, shedding light on cyclization mechanisms. pnas.org |
Synthetic Biology Approaches for Sustainable this compound Production
Synthetic biology integrates principles from engineering, molecular biology, and computer science to design and construct new biological parts, devices, and systems. danaher.com It provides a powerful toolkit for developing microbial cell factories for sustainable chemical production, moving beyond simple pathway expression to implementing sophisticated genetic circuits for precise metabolic control. sjtu.edu.cnhudsonlabautomation.com
A key aspect of synthetic biology is the standardized and modular assembly of genetic parts. This involves creating well-characterized genetic elements such as promoters, ribosome binding sites (RBS), coding sequences, and terminators that can be easily assembled into larger constructs and pathways. Methods like Golden Gate and Gibson assembly allow for the rapid and ordered construction of multigene pathways. In the context of this compound, this means that genes for the MVA or MEP pathway, a GFPPS, and a phosphatase can be assembled into a single expression cassette with optimized regulatory elements for balanced expression. google.comnih.gov This modular approach facilitates the testing of different enzyme homologs, promoter strengths, and pathway configurations to find the optimal design for high-yield production.
Polymerase Chain Reaction (PCR) is a foundational tool for amplifying the DNA sequences needed for constructing these genetic circuits. More advanced genomic and metabolic engineering tools, particularly CRISPR-Cas9, have revolutionized the speed and precision with which microbial genomes can be modified. danaher.com
The CRISPR-Cas9 system allows for targeted DNA cleavage at specific locations in the genome, which can be used to knock out genes, insert new ones, or precisely modify their sequences. nih.gov Its application in metabolic engineering is profound:
Multiplex Genome Editing: One of the most powerful features of CRISPR-Cas9 is its ability to target multiple genes simultaneously. frontiersin.org In S. cerevisiae, systems have been developed to disrupt up to five different genes in a single step. nih.gov This is invaluable for complex metabolic engineering projects, such as simultaneously knocking out competing pathways (e.g., ERG9) while integrating the genes for this compound production at specific genomic loci for stable expression. frontiersin.orgnih.gov
Transcriptional Regulation (CRISPRi/a): By using a deactivated Cas9 (dCas9) protein that can bind to DNA but not cut it, the system can be used for transcriptional control. Fusing dCas9 to a repressor domain (CRISPRi) or an activator domain (CRISPRa) allows for the targeted downregulation or upregulation of specific genes, enabling fine-tuning of metabolic fluxes without permanent genomic changes. chalmers.senih.gov This can be used to precisely balance the this compound pathway with the host cell's central metabolism.
These synthetic biology tools, especially when combined with high-throughput screening and robotics, accelerate the design-build-test-learn cycle of metabolic engineering, making the development of commercially viable this compound-producing strains more achievable. chalmers.sefrontiersin.org
Precursor Supply and Metabolic Flux Optimization in Engineered Systems
The efficient microbial production of this compound (GF), a C25 isoprenoid, is fundamentally dependent on the robust supply of its precursors and the systematic optimization of cellular metabolism to direct carbon flow towards its synthesis. Metabolic engineering efforts are centered on enhancing the availability of the universal C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and channeling them through the isoprenoid pathway to the C25 precursor, geranylfarnesyl diphosphate (GFPP), from which GF is formed. google.comavantiresearch.comresearchgate.net This requires a multi-faceted approach that involves manipulating upstream pathways, downstream enzymatic steps, and resolving metabolic bottlenecks through rigorous analysis.
Enhancing Precursor Availability
The biosynthesis of IPP and DMAPP occurs via two primary routes: the mevalonate (MVA) pathway, typically found in eukaryotes like Saccharomyces cerevisiae, and the methylerythritol 4-phosphate (MEP) pathway, native to most bacteria, including Escherichia coli, and plant plastids. google.comresearchgate.netmdpi.com Engineering strategies focus on maximizing the output from these foundational pathways.
Key strategies include:
Overexpression of Rate-Limiting Enzymes: A primary strategy is to increase the expression of enzymes that catalyze the slowest steps in the MVA or MEP pathways. This helps to pull metabolic flux towards IPP and DMAPP production. For example, overexpressing HMG-CoA reductase (HMGR) in the MVA pathway or 1-deoxy-D-xylulose 5-phosphate synthase (DXS) in the MEP pathway can significantly increase the precursor pool. frontiersin.org
Heterologous Pathway Expression: To augment the native precursor supply, a complete heterologous pathway can be introduced into a host organism. A common approach is to engineer the MVA pathway into E. coli, which naturally relies on the MEP pathway, thereby creating a dual-pathway system for enhanced IPP and DMAPP synthesis. nih.gov
Down-regulation of Competing Pathways: Native metabolic networks divert essential precursors like farnesyl diphosphate (FPP) towards the synthesis of vital compounds such as sterols (in yeast) or quinones. avantiresearch.comfrontiersin.orgontosight.ai By down-regulating or knocking out key enzymes in these competing pathways, metabolic flux can be redirected from native processes towards the engineered pathway for GFPP and subsequent this compound production.
Enzyme Engineering and Fusion Proteins: The efficiency of the downstream pathway, which converts IPP and DMAPP into GFPP, can be enhanced. This includes engineering prenyltransferases for higher activity and specificity. Furthermore, creating fusion proteins, for instance by linking a synthase to its upstream prenyltransferase, can increase catalytic efficiency through substrate channeling, where the product of one enzyme is directly passed to the active site of the next. nih.gov
The table below summarizes common genetic targets for enhancing precursor supply in widely used microbial hosts.
| Pathway | Host Organism | Key Enzyme Target | Engineering Strategy | Expected Outcome |
| Mevalonate (MVA) | Saccharomyces cerevisiae | HMG-CoA reductase (HMGR) | Overexpression | Increased metabolic flux through the MVA pathway. frontiersin.org |
| Mevalonate (MVA) | S. cerevisiae | Farnesyl diphosphate synthase (FPPS) | Overexpression | Increased pool of FPP, a key intermediate for C25 synthesis. frontiersin.org |
| Methylerythritol Phosphate (B84403) (MEP) | Escherichia coli | 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) | Overexpression | Increased flux at the entry point of the MEP pathway. frontiersin.org |
| Methylerythritol Phosphate (MEP) | E. coli | Isopentenyl diphosphate isomerase (Idi) | Overexpression | Balances the IPP/DMAPP ratio required for downstream synthesis. researchgate.net |
| Central Metabolism | E. coli | N/A | Introduction of heterologous MVA pathway | Creates a dual pathway system to boost the total IPP/DMAPP supply. nih.gov |
| Competing Pathways | S. cerevisiae | Squalene (B77637) synthase (ERG9) | Down-regulation/Deletion | Redirects FPP from sterol synthesis toward the target isoprenoid. ontosight.ai |
Metabolic Flux Optimization
While increasing precursor supply is critical, achieving high yields of this compound requires a holistic optimization of the entire cellular metabolic network. Metabolic Flux Analysis (MFA) is a powerful tool used to quantify the rates (fluxes) of intracellular reactions, providing a detailed map of how carbon is distributed throughout the cell. nih.govcreative-proteomics.com This analysis is instrumental in identifying metabolic bottlenecks, understanding the effects of genetic modifications, and guiding the rational design of production strains. researchgate.netnih.gov
A key technique is ¹³C-Metabolic Flux Analysis (¹³C-MFA) , which involves growing engineered cells on a carbon source labeled with the ¹³C isotope (e.g., [¹³C]-glucose). nih.gov By measuring the pattern of ¹³C incorporation into proteinogenic amino acids and other metabolites, it is possible to accurately calculate the flux through central metabolic pathways like glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the TCA cycle. frontiersin.orgd-nb.info
Insights from ¹³C-MFA studies on the production of other complex molecules provide a blueprint for optimizing this compound synthesis:
Balancing Central Metabolism: For hosts like E. coli, the MEP pathway requires glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749). ¹³C-MFA has revealed that an imbalanced supply of these two precursors is often a major metabolic bottleneck. researchgate.net Engineering strategies that redirect carbon flux, for instance by enhancing the Entner-Doudoroff (ED) and pentose phosphate pathways, can create a more balanced supply of precursors for the MEP pathway. researchgate.net
Cofactor Availability: The biosynthesis of isoprenoids is a reductive process that requires significant amounts of NADPH. ¹³C-MFA can quantify the flux through the PPP, which is the primary source of NADPH. frontiersin.org Studies have shown that increasing the metabolic flux through the PPP can enhance the production of target molecules by ensuring an adequate supply of this essential cofactor. frontiersin.org
Carbon Source Optimization: The choice of carbon source can dramatically alter metabolic flux distribution. For example, analysis in Gluconacetobacter xylinus showed that changing the carbon source from glucose to glycerol (B35011) redirected carbon away from by-product formation and increased the flux toward the desired product by over 2.5-fold. nih.gov This highlights that optimizing the fermentation medium is a crucial aspect of flux optimization.
The following table presents research findings from flux analysis in engineered systems producing other complex biomolecules, which are directly applicable to this compound production.
| Engineered Host | Target Product | Engineering Strategy / Condition | Observed Change in Metabolic Flux | Impact on Production |
| Escherichia coli | Carotenoids | Modification of ED and MEP pathways | Rebalanced G3P and pyruvate supply; directed flux from EMP pathway towards the ED pathway. researchgate.net | Significant improvement in carotenoid yield. researchgate.net |
| Bacillus licheniformis | Poly-γ-glutamic acid (γ-PGA) | Overexpression of dltB gene | Flux through Pentose Phosphate Pathway (PPP) increased by 7.8%; flux through TCA cycle increased by 38.4%. frontiersin.org | 93.4% increase in γ-PGA yield, attributed to enhanced NADPH and precursor supply. frontiersin.org |
| Gluconacetobacter xylinus | Bacterial Cellulose | Use of glycerol as carbon source instead of glucose | Carbon flux into product increased from 19.05% (glucose) to 47.96% (glycerol); flux to by-products decreased. nih.gov | 2.38-fold greater metabolic yield of product from glycerol compared to glucose. nih.gov |
By applying these principles of precursor supply enhancement and metabolic flux optimization, engineered microbial systems can be rationally designed to overcome inherent limitations and efficiently channel cellular resources towards the high-titer production of this compound.
Ecological and Evolutionary Perspectives of Geranylfarnesol and Sesterterpenoids
Role in Ecological Interactions
Sesterterpenoids, derived from Geranylfarnesol, are crucial in mediating the relationships between organisms and their environment. rsc.org In both marine and terrestrial ecosystems, these compounds function as allelochemicals, influencing interactions such as competition, predation, and symbiosis. rsc.orgsi.edu Plants, fungi, and marine organisms produce sesterterpenoids that can act as defensive agents or communication signals, shaping the ecological community. rsc.orgresearchgate.net
Plants utilize a sophisticated chemical arsenal (B13267) for defense, and terpenes are a major component of these protective strategies. wikipedia.orgscribd.comnih.gov Sesterterpenoids, synthesized from the this compound-derived precursor GFDP, play a significant role in defending plants against herbivores. rsc.org Many plant sesterterpenoids exhibit potent antifeedant properties, deterring insects and other herbivores from feeding. rsc.orgrsc.org These compounds can reduce the palatability and digestibility of plant tissues, forming a chemical barrier against attack. nih.gov The production of these defensive metabolites is often an adaptive response to herbivore-induced damage, representing a dynamic defense strategy. nih.gov
The defensive role of these compounds is not limited to direct deterrence. The release of specific terpenoid volatiles following herbivore damage can signal to other parts of the plant to activate defense responses or even alert neighboring plants to the presence of a threat. nih.gov
Table 1: Examples of Sesterterpenoids in Plant Defense
| Compound Class | Defensive Role | Mechanism of Action |
| Scalaranes | Antifeedant | Deter generalist consumers from feeding through toxicity or reduced palatability. rsc.org |
| Ophiobolins | Antifeedant, Antimicrobial | Exhibit cytotoxic and antifeedant properties against various organisms. |
| Variabilins | Antifeedant | Deterrent against marine herbivores. |
The ecological role of sesterterpenoids extends beyond direct defense to mediating complex multi-trophic interactions. nih.govnih.gov These compounds act as allelochemicals that can influence the behavior and survival of a wide range of organisms within an ecosystem. rsc.org For instance, marine sponges and algae produce sesterterpenoids to fend off microbial predators. rsc.org
In some cases, sesterterpenoids produced by plants can attract beneficial microbes to the root zone, which in turn can promote plant growth and health. rsc.org Furthermore, the volatile terpenes released by plants when attacked by herbivores can serve as signals to attract natural enemies of the herbivores, such as parasitic wasps or predators. nih.govnih.gov This indirect defense mechanism involves the plant communicating with the third trophic level to reduce pressure from the second (herbivores). nih.gov The intricate network of these chemical interactions highlights how the biosynthesis of compounds like sesterterpenoids from this compound can have cascading effects on community structure and dynamics. nih.govutoronto.ca
Evolutionary Trajectories of Sesterterpenoid Biosynthesis
The vast structural diversity of sesterterpenoids is the product of complex evolutionary pathways. The enzymes responsible for their synthesis, particularly terpene synthases (TPSs), have undergone significant evolutionary changes driven by various genetic mechanisms. mdpi.comnih.gov These evolutionary trajectories have shaped the sesterterpenoid biosynthetic capabilities found in different lineages of life, such as plants, fungi, and bacteria. pnas.orgresearchgate.net
Gene duplication is a primary driver in the evolution of new functions in metabolic pathways, and it has been pivotal in the diversification of terpene synthases. nih.govresearchgate.net The expansion of TPS gene families through tandem or segmental duplication events creates genetic raw material for evolution. oup.com Following duplication, one gene copy can retain the original function while the other is free to accumulate mutations, potentially leading to a new function (neofunctionalization) or a partitioning of the original function (subfunctionalization). researchgate.netresearchgate.net
This process has led to the evolution of specialized TPSs that produce a wide array of terpene skeletons from common precursors like GFDP. nih.gov Conversely, gene loss or the degradation of duplicated genes into non-functional pseudogenes is also a common evolutionary outcome, contributing to the variation in terpene profiles observed between different species. researchgate.net The combinatorial evolution involving gene duplication, functional divergence, and gene loss explains the lineage-specific diversity of sesterterpenoids seen in nature. researchgate.net
Horizontal gene transfer (HGT), the movement of genetic material between different species, is another crucial mechanism that has contributed to the evolution of terpenoid diversity. researchgate.net Evidence suggests that fungi have acquired terpene synthase genes from bacteria via HGT, which expanded their repertoire of secondary metabolites. researchgate.net Similarly, some arthropods, such as mites, appear to have obtained their TPS genes from microbial sources. rsc.orgresearchgate.net A recent study also points to the transfer of TPS genes from non-insect arthropods (Acariformes) to insects (Sciaridae), demonstrating intraphylum HGT. nih.gov
While less direct for sesterterpene synthases themselves, the foundational pathways of terpene biosynthesis in plants were shaped by ancient endosymbiotic gene transfer. The plastidial MEP pathway, which produces the basic five-carbon isoprene (B109036) units, was likely acquired through endosymbiosis from cyanobacteria-like progenitors. frontiersin.org These transfers of genetic information across different domains of life have provided novel enzymatic machinery, allowing organisms to develop new biosynthetic capabilities for terpenes. researchgate.netfrontiersin.org
A striking feature of sesterterpenoid biosynthesis is the convergent evolution of the enzymes in plants and fungi. pnas.orgplantae.org Both kingdoms have independently evolved the ability to synthesize structurally similar, and in some cases identical or enantiomeric, sesterterpene scaffolds. pnas.orgtandfonline.com This is particularly evident in the Brassicaceae plant family, which produces fungal-type sesterterpenes. pnas.orgresearchgate.net
However, the enzymatic machinery to achieve this is different. In fungi, sesterterpene synthases (STSs) are typically large, bifunctional enzymes that contain both a C-terminal prenyltransferase (PT) domain to make the GFPP precursor and an N-terminal terpene synthase (TPS) domain to cyclize it. tandfonline.comnih.gov In contrast, plants accomplish this with two separate enzymes encoded by physically co-localized gene pairs—one for the PT and one for the TPS. pnas.orgnih.govexlibrisgroup.com The fact that these distinct genetic and enzymatic architectures produce such similar molecules is a classic example of convergent evolution in natural product biosynthesis. pnas.orgtandfonline.com
Table 2: Comparison of Plant and Fungal Sesterterpene Synthase Systems
| Feature | Fungal System | Plant System (e.g., Brassicaceae) | Evolutionary Implication |
| Enzyme Structure | Single bifunctional protein (PT and TPS domains). tandfonline.comnih.gov | Two independent, monofunctional enzymes. pnas.orgexlibrisgroup.com | Different solutions to the same biochemical problem. |
| Gene Organization | A single gene encodes the bifunctional enzyme. tandfonline.com | Two separate but physically co-localized genes (gene cluster). pnas.orgresearchgate.net | Independent evolutionary origins of the biosynthetic pathway. |
| Products | Produce diverse sesterterpene scaffolds. tandfonline.com | Produce fungal-type sesterterpene scaffolds, including enantiomers of fungal products. pnas.orgnih.gov | Strong evidence for convergent evolution of function. |
Fusion of Prenyltransferase and Terpene Synthase Domains
The biosynthesis of sesterterpenoids from this compound is a two-step process initiated by the formation of geranylfarnesyl diphosphate (B83284) (GFPP), the universal C25 precursor. This is followed by the cyclization of GFPP by a terpene synthase (TPS) to generate the vast array of sesterterpenoid scaffolds. researchgate.netmdpi.com The enzymatic architecture for this process reveals a key evolutionary divergence between fungi and plants.
In fungi, the sesterterpene synthases are typically bifunctional enzymes, often referred to as PTTSs, where a C-terminal prenyltransferase (PT) domain is fused to an N-terminal terpene synthase (TS) domain within a single polypeptide chain. mdpi.com The PT domain is responsible for the synthesis of GFPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), while the TS domain catalyzes the subsequent cyclization of GFPP. mdpi.com This fusion of enzymatic activities is believed to enhance the efficiency of the biosynthetic pathway by channeling the substrate directly from the PT to the TS domain. pnas.org Examples of these bifunctional enzymes have been identified in various fungi, such as Aspergillus clavatus, which produces ophiobolin F. mdpi.comsci-hub.ru
In contrast, plants appear to have evolved a different strategy. To date, no bifunctional sesterterpene synthases with fused PT and TS domains have been discovered in plants. pnas.org Instead, plants possess separate genes encoding the geranylfarnesyl diphosphate synthase (GFPPS) and the sesterterpene synthase (sesterTPS). mdpi.comescholarship.org Interestingly, in some plant species like Arabidopsis thaliana, the genes for GFPPS and sesterTPS are physically colocalized in the genome. pnas.orgescholarship.org This genomic proximity suggests a coordinated regulation and a functional linkage, potentially facilitating the efficient production of sesterterpenoids despite the absence of a fused enzyme. This arrangement represents a case of convergent evolution, where fungi and plants have independently developed distinct molecular mechanisms to achieve the same biosynthetic outcome. pnas.orgacs.org
| Organism Type | Enzyme Architecture | Description | Example |
| Fungi | Bifunctional (Fused PT and TS domains) | A single protein contains both the prenyltransferase domain for GFPP synthesis and the terpene synthase domain for cyclization. mdpi.com | Aspergillus clavatus (Ophiobolin F synthase) sci-hub.ru |
| Plants | Separate Enzymes (Colocalized Genes) | Geranylfarnesyl diphosphate synthase (GFPPS) and sesterterpene synthase (sesterTPS) are encoded by separate genes that are often located near each other in the genome. pnas.orgescholarship.org | Arabidopsis thaliana (AtGFPPS2 and AtTPS18) mdpi.com |
Structural Diversity of Sesterterpenoids and its Biogenetic Origins
The structural diversity of sesterterpenoids is remarkable, with over 1,300 known compounds exhibiting a wide range of carbocyclic skeletons. bohrium.com This diversity primarily arises from the complex and varied cyclization cascades of the linear precursor, geranylfarnesyl diphosphate (GFPP), catalyzed by sesterterpene synthases. researchgate.netresearchgate.net The initial conformation of GFPP within the enzyme's active site plays a crucial role in determining the final stereochemistry and ring system of the product. beilstein-journals.org
The biogenetic pathways leading to this diversity involve a series of carbocation-mediated reactions initiated by the terpene cyclase. acs.org These intricate reaction cascades can lead to the formation of various cyclic systems, from simple monocycles to complex pentacyclic structures. cas.cnresearchgate.net For example, the ophiobolins are characterized by a 5-8-5 tricyclic carbon skeleton, while the scalaranes possess a distinctive tetracyclic framework. pnas.orgmdpi.com Another fascinating example is the retigerane-type sesterterpenoids, which feature a unique 5/6/5/5/5 fused pentacyclic structure. acs.org
The formation of these different skeletons is dictated by the specific sesterterpene synthase involved, which controls the precise folding of the GFPP substrate and stabilizes the reactive carbocation intermediates throughout the cyclization process. beilstein-journals.org Even minor changes in the amino acid sequence of the synthase can lead to the production of different sesterterpenoid scaffolds, highlighting the evolutionary plasticity of these enzymes. researchgate.net This enzymatic control over the cyclization of a common precursor is the fundamental reason for the vast structural and, consequently, functional diversity observed in the sesterterpenoid family of natural products.
| Sesterterpenoid Class | Characteristic Skeleton | Biogenetic Origin | Example Compound |
| Ophiobolins | 5-8-5 Tricyclic | Cyclization of GFPP by specific fungal synthases. mdpi.com | Ophiobolin F |
| Scalaranes | Tetracyclic | Primarily found in marine sponges, formed through a distinct cyclization pathway of GFPP. pnas.org | Scalaradial |
| Retigerane-type | 5/6/5/5/5 Pentacyclic | Complex pentacyclic system formed via a multistep carbocation cascade. acs.org | Retigeranin B |
| Thalianatriene-type | 11-6-5 Fused Tricyclic | A unique ring system produced by plant sesterterpene synthases. cas.cn | (+)-Thalianatriene |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Geranylfarnesol Biosynthetic Enzymes and Pathways
The biosynthesis of this compound originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathways. ontosight.aiwikipedia.orgresearchgate.net These precursors are sequentially condensed to form geranylfarnesyl pyrophosphate (GFPP), the immediate precursor to this compound. While some enzymes involved in this process, such as terpene synthases and the Erg20 enzyme in yeast, have been identified, the full enzymatic cascade across different organisms is far from completely understood. ontosight.ai
Future research should focus on the discovery and characterization of novel terpene synthases and other modifying enzymes, like cytochrome P450s, that are responsible for the production of this compound and its derivatives. A promising approach involves a combination of transcriptomic (RNA-seq) and metabolomic (LC-HRMS) profiling of organisms known to produce sesterterpenoids. This can identify candidate genes, which can then be validated through functional genomics techniques such as CRISPR-Cas9 gene editing or RNA interference (RNAi) to confirm their role in the biosynthetic pathway. Investigating enzymes like squalene-hopene cyclases and unique fungal enzymes could reveal new mechanisms for sesterterpene cyclization originating from this compound. ebi.ac.uk
Advanced Structural Analysis of Undiscovered this compound Stereoisomers and Derivatives
This compound can exist in various stereoisomeric forms, such as all-E (trans) and 2Z (cis) configurations, which significantly influence its subsequent biological transformations and activities. ebi.ac.uk Research has shown that this compound and its oxidized derivatives serve as precursors to a rich variety of cyclic sesterterpenes with complex stereochemistry. researchgate.netrsc.orgrsc.org For instance, studies on the medicinal herb Aletris farinosa have led to the isolation of novel sesterterpenes derived from an oxidothis compound precursor. researchgate.netrsc.org
Advanced analytical techniques are crucial for future explorations in this area. The integrated use of mass spectrometry (MS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography will be essential for the structural elucidation of newly discovered derivatives. researchgate.netrsc.org For instance, a bacterial triterpene synthase has been shown to convert all-E-geranylfarnesol and 2Z-geranylfarnesol into different cyclic products, including scalarane and 18-episcalarane skeletons, highlighting the stereospecificity of these enzymatic reactions. ebi.ac.uk Future work should aim to isolate and characterize the full spectrum of these stereoisomers and derivatives from diverse natural sources to build a comprehensive library of these compounds.
Comprehensive Understanding of this compound's Molecular Targets and Signaling Networks
The biological activity of this compound is linked to its ability to interact with and modulate various cellular targets and signaling pathways. It is known to influence the biosynthesis of sterols and other isoprenoids, which can in turn affect fundamental cellular processes like growth, differentiation, and apoptosis. ontosight.ai In the yeast Saccharomyces cerevisiae, this compound has been shown to regulate the Ras/cyclic AMP pathway, which is critical for cell proliferation. ontosight.ai
A comprehensive understanding of its molecular mechanisms requires identifying its direct protein targets. Molecular docking studies have suggested that this compound and its derivatives may act as inhibitors of topoisomerase I, a potential mechanism for their observed cytotoxic effects against cancer cells. x-mol.netresearchgate.net Future research should employ affinity chromatography, proteomics, and other target identification strategies to uncover the full range of its binding partners. Further investigation is also needed to map the downstream effects of these interactions on cellular signaling networks, clarifying its role in processes such as modulating membrane integrity and enhancing the activity of antioxidant enzymes.
Exploration of this compound's Roles in Non-Model Organisms and Diverse Biological Contexts
This compound's role as a biosynthetic precursor is not limited to well-studied model organisms. It is found in a wide range of life forms, from insects to higher plants and marine organisms. rsc.orgrsc.orgfrontiersin.org For example, it is a key intermediate in the formation of unique sesterterpenes in Aleuritopteris ferns and is implicated in potential sesterterpene synthesis pathways in dictyoceratid sponges. ebi.ac.ukresearchgate.netresearchgate.net The initial isolation of this compound itself was from insect wax. rsc.org
Exploring its function in these non-model organisms presents a significant opportunity. By applying modern -omics techniques (genomics, transcriptomics, metabolomics) to these organisms, researchers can uncover novel biosynthetic pathways and biological functions. Such studies could reveal how different organisms have evolved to utilize this compound for specific ecological advantages, such as defense, signaling, or adaptation to extreme environments. This comparative biological approach will broaden our understanding of the evolutionary and ecological significance of sesterterpenoids.
Development of Sustainable and High-Yield Production Platforms through Synthetic Biology
The industrial potential of this compound and its derivatives, from pharmaceuticals to biofuels, is significant, yet their extraction from natural sources is often inefficient. ontosight.ai Synthetic biology and metabolic engineering offer a promising solution for sustainable and high-yield production. conagen.com By engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to create cellular factories optimized for terpenoid production. nih.gov
Future efforts should focus on designing and optimizing novel metabolic pathways within these microbial platforms. conagen.com This includes enhancing the carbon flux through the native MEP or MVA pathways and introducing heterologous genes for specific terpene synthases. google.comgoogle.com As demonstrated by the successful high-yield production of the related C20 terpenoid geranylgeraniol (B1671449) in engineered yeast, a platform approach is viable. nih.gov The development of such platforms will rely on high-throughput screening of engineered strains, advanced fermentation process development, and the application of cutting-edge molecular biology tools to create robust and efficient bio-based production systems. conagen.com
Computational Modeling and Quantum Mechanical Studies of this compound Transformations
The transformation of the linear this compound molecule into complex polycyclic structures involves intricate carbocationic intermediates and reaction cascades that are difficult to study experimentally. Computational chemistry provides powerful tools to investigate these mechanisms. researchgate.net Density functional theory (DFT) computations have already been successfully used to propose mechanisms for sesterterpene biosynthesis, showing how the stereochemistry of a single center in a carbocation intermediate can dictate the entire reaction pathway, leading to vastly different molecular skeletons. rsc.orgrsc.org
Future research should expand the use of these computational tools. Molecular dynamics (MD) simulations can be used to model the interaction of this compound and its precursors within the active sites of biosynthetic enzymes, providing insights into substrate preorganization and catalytic mechanisms. x-mol.net Quantum mechanical calculations can further elucidate the energetics of complex rearrangement cascades. rsc.org When experimental data from NMR or X-ray crystallography is ambiguous, computational methods can be invaluable for assigning relative stereochemistry, as has been demonstrated in the study of sesterterpenes from A. farinosa. rsc.org
Investigation of Metabolic Regulation and Epigenetic Control in this compound Production
The production of this compound is intrinsically linked to the central carbon metabolism that feeds the MVA and MEP pathways. researchgate.net The flux through these biosynthetic routes is subject to tight metabolic regulation within the cell. google.com For instance, engineering efforts in E. coli have shown that terpenoid production can be increased by "tuning" down competing metabolic pathways, such as the one for ubiquinone synthesis, which competes for the same precursors. google.com
An emerging and largely unexplored area is the role of epigenetic control in regulating terpenoid biosynthesis. Epigenetic mechanisms, such as DNA methylation and histone modification, are known to control gene expression in response to developmental cues and environmental stress. actascientific.comdokumen.pub It is plausible that the genes encoding key enzymes in the this compound pathway are subject to this layer of regulation. Future research should investigate the epigenetic landscape of these gene loci in producer organisms. Understanding this regulation could unlock new strategies for metabolic engineering, where epigenetic modifiers are used to stably activate or suppress relevant genes to enhance the production of this compound and its valuable derivatives. google.comresearchgate.net
Integration of Omics Technologies for Systems-Level Understanding of this compound Biology
A systems-level comprehension of the biological significance of this compound, from its synthesis and regulation to its ecological and physiological functions, necessitates the integration of multiple high-throughput "omics" technologies. This holistic approach moves beyond the study of individual components to model the intricate network of interactions that define the compound's role within an organism. By combining genomics, transcriptomics, proteomics, metabolomics, and lipidomics, researchers can construct a comprehensive picture of this compound biology, paving the way for targeted metabolic engineering and the discovery of novel functionalities.
The advancement of omics research has been pivotal in identifying the pathways and key enzymes, such as cyclases, involved in terpenoid biosynthesis from diverse sources. mdpi.com This has laid the groundwork for the heterologous synthesis of these compounds. mdpi.com For sesterterpenoids like this compound, which are relatively rare compared to other terpene classes, omics and advanced biological approaches are crucial tools to uncover their synthesis and ecological roles. rsc.orgnih.gov
Transcriptomics for Gene Discovery and Regulatory Network Analysis
Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), is a powerful tool for identifying the genes involved in the this compound biosynthetic pathway. By comparing the transcriptomes of tissues or organisms under conditions of high versus low this compound production, researchers can identify differentially expressed genes (DEGs). This approach is instrumental in pinpointing candidate genes encoding key enzymes such as terpene synthases and cytochrome P450s (CYPs), which are often involved in the modification of the terpene backbone. sjtu.edu.cn
For instance, transcriptomic profiling of biosynthetic tissues is a key strategy to identify candidate genes in non-model organisms. In a study on cocultured fungi, transcriptomic analysis helped identify a biosynthetic gene cluster likely responsible for the synthesis of novel sesterterpenes. asm.org Integrated transcriptomic and metabolomic analyses have proven effective in elucidating the biosynthesis of other secondary metabolites, providing a blueprint for similar studies on this compound. researchgate.netmdpi.commdpi.com
Table 1: Hypothetical Transcriptomic Data for this compound-Producing Organism
| Gene ID | Putative Function | Fold Change (High vs. Low Production) | p-value | Annotation Notes |
| GENE-001 | Geranylfarnesyl Diphosphate (B83284) Synthase (GFPPS) | +8.5 | <0.001 | Core enzyme for C25 precursor synthesis. |
| GENE-002 | Sesterterpene Synthase (STS) | +7.2 | <0.001 | Catalyzes cyclization of GFPP. |
| GENE-003 | Cytochrome P450 (CYP71 clan) | +6.8 | <0.005 | Potential role in hydroxylation of the this compound backbone. |
| GENE-004 | ABC Transporter | +4.5 | <0.01 | Possible involvement in subcellular transport. |
| GENE-005 | MYB Transcription Factor | +5.1 | <0.01 | Potential regulator of the biosynthetic pathway. |
Metabolomics and Lipidomics for Pathway Elucidation and Functional Analysis
Metabolomics and its sub-discipline, lipidomics, are central to understanding this compound biology. These technologies allow for the comprehensive profiling of small molecules, including this compound itself, its precursors like geranylfarnesyl pyrophosphate (GFPP), and its downstream derivatives. scribd.comvdoc.pub Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to quantify these metabolites.
Metabolomic profiling is essential for:
Confirming Pathway Intermediates: Detecting the presence of GFPP and other precursors validates the proposed biosynthetic pathway. mdpi.com
Identifying Novel Derivatives: Untargeted metabolomics can uncover previously unknown sesterterpenoids derived from this compound, expanding our knowledge of its metabolic fate.
Assessing Physiological Impact: By comparing the metabolomes of cells or organisms with and without this compound, researchers can infer its function. For example, changes in the levels of membrane lipids could suggest a role for this compound in membrane modulation.
A combination of metabolomics and molecular networking has been successfully used to identify novel linear sesterterpenes produced during the coculture of fungi. asm.org Lipidomic profiling, specifically, can reveal abnormalities in glycerolipids and oxysterols, providing a potential framework for how this compound might impact broader lipid metabolism. nih.gov
Table 2: Illustrative Metabolomic Profile in a this compound Study
| Metabolite | Class | Change in Abundance | Putative Role |
| Geranylfarnesyl Diphosphate (GFPP) | Prenol Diphosphate | Increased | Direct precursor to this compound. mdpi.com |
| This compound | Sesterterpenoid Alcohol | Significantly Increased | Target compound. |
| Geranylfarnesal | Sesterterpenoid Aldehyde | Increased | Oxidized derivative. |
| Geranylfarnesoic Acid | Sesterterpenoid Acid | Increased | Further oxidized derivative. |
| Diacylglycerol (DAG) | Glycerolipid | Decreased | Potential impact on lipid signaling. nih.gov |
| Ergosterol (B1671047) | Sterol | Decreased | Possible modulation of sterol biosynthesis. ontosight.ai |
Bioinformatics and Data Integration for Predictive Modeling
The vast datasets generated by each omics technology must be integrated and analyzed using sophisticated bioinformatic tools to construct a coherent systems-level model. bordeaux-bioinformatics.frmicrobialsystems.cn This integration is not merely an aggregation of data but a process of finding meaningful correlations between different molecular layers.
Key bioinformatic approaches include:
Multi-omics Correlation Networks: Identifying modules of co-regulated genes, proteins, and metabolites. For example, a network could link the expression of a specific transcription factor to the upregulation of a sesterterpene synthase and the subsequent accumulation of this compound.
Genome-Scale Metabolic Models (GEMs): Creating computational models that represent the entire metabolic network of an organism. bio.tools By integrating omics data into a GEM, researchers can simulate metabolic fluxes and predict how genetic or environmental perturbations would affect this compound production.
Pathway-Mapping Tools: Visualizing the combined omics data within the context of known biochemical pathways, such as the terpene biosynthesis pathway, to highlight regulatory hotspots and knowledge gaps.
The ultimate goal is to create a predictive model of this compound biology that can explain how genetic information is translated into metabolic function and how this system responds to changes. Such a model is an invaluable tool for guiding future research, such as designing strategies for the metabolic engineering of microorganisms to enhance the production of this compound for industrial or therapeutic applications. mdpi.com
Q & A
Q. What are the primary biosynthetic pathways for geranylfarnesol in natural systems, and how can they be experimentally validated?
Methodological Answer:
- Step 1 : Use isotopic labeling (e.g., -acetate) to trace precursor incorporation into this compound in model organisms (e.g., Arabidopsis or microbial systems).
- Step 2 : Employ gene knockout/knockdown techniques (CRISPR/Cas9) to disrupt suspected biosynthetic enzymes (e.g., terpene synthases) and monitor metabolite profiles via GC-MS or LC-HRMS .
- Step 3 : Compare results with existing pathway databases (e.g., KEGG) to confirm alignment or identify novel steps.
Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
Methodological Answer:
- Chromatography : Optimize HPLC or GC conditions using apolar columns (C18 or DB-5) with gradient elution to separate this compound from co-eluting terpenoids.
- Detection : Pair with high-resolution mass spectrometry (HRMS) for accurate mass identification (e.g., Q-TOF instruments). Validate with synthetic standards and spike-recovery experiments (>90% recovery) .
- Data Interpretation : Use software (e.g., XCMS or MZmine) for peak alignment and integration, ensuring signal-to-noise ratios >10:1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?
Methodological Answer:
- Hypothesis Testing : Systematically vary experimental conditions (e.g., cell lines, dosage, exposure time) to identify confounding factors. For example, discrepancies in antifungal activity may arise from differences in membrane lipid composition across fungal species.
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from published studies, assessing bias via funnel plots and statistical heterogeneity (I² >50% indicates significant variation) .
- Mechanistic Studies : Use molecular docking simulations to compare this compound’s binding affinity with putative targets (e.g., sterol biosynthetic enzymes) across species .
Q. What strategies optimize this compound synthesis to address low yields in stereoselective reactions?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric cyclization of farnesyl precursors. Monitor enantiomeric excess (ee) via chiral HPLC .
- Reaction Engineering : Use microfluidic reactors to control temperature/pH gradients, minimizing side reactions. Compare batch vs. continuous flow yields .
- Computational Modeling : Apply DFT calculations to predict transition-state energies and guide catalyst design (e.g., Gibbs free energy barriers <25 kcal/mol) .
Q. How should researchers design in vivo studies to distinguish this compound’s direct effects from its metabolic derivatives?
Methodological Answer:
- Isotope Tracing : Administer -geranylfarnesol to model organisms and track metabolite distribution via autoradiography or scintillation counting.
- Genetic Controls : Use transgenic models lacking specific metabolic enzymes (e.g., cytochrome P450s) to block derivative formation .
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations over time (LC-MS/MS) and correlate with observed bioactivities .
Data Analysis & Validation
Q. What statistical approaches are critical for validating this compound’s role in multi-omics datasets (e.g., transcriptomics + metabolomics)?
Methodological Answer:
- Integration Tools : Use mixOmics or WGCNA to identify co-expression networks linking this compound levels to gene clusters.
- False Discovery Control : Apply Benjamini-Hochberg correction (FDR <0.05) for high-throughput data .
- Pathway Enrichment : Map metabolites to KEGG pathways and assess overrepresentation via hypergeometric tests .
Reproducibility & Reporting
Q. How can researchers ensure reproducibility in this compound studies, particularly when reporting novel biological functions?
Methodological Answer:
- MIAME Compliance : Document experimental parameters (e.g., growth conditions, extraction protocols) following MIAME/MINSEVE guidelines .
- Open Data : Deposit raw spectra (e.g., in GNPS or MetaboLights) and code (GitHub) for transparency.
- Interlab Validation : Collaborate with independent labs to replicate key findings using shared SOPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
